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  • Product: 2-(1,3-Thiazol-4-ylmethoxy)aniline
  • CAS: 1179110-63-4

Core Science & Biosynthesis

Foundational

chemical structure and properties of 2-(1,3-Thiazol-4-ylmethoxy)aniline

Executive Summary 2-(1,3-Thiazol-4-ylmethoxy)aniline (CAS: 1179110-63-4 ) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules. Structurally, it consists of an ani...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1,3-Thiazol-4-ylmethoxy)aniline (CAS: 1179110-63-4 ) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules. Structurally, it consists of an aniline moiety linked via an ether bridge to a thiazole ring at the C4 position. This bifunctional scaffold—featuring a nucleophilic primary amine and a potentially coordinating thiazole nitrogen—serves as a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents.

This guide details the physicochemical properties, synthetic routes, and handling protocols for this compound, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.[1]

Chemical Identity & Structural Analysis[2]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 2-(1,3-Thiazol-4-ylmethoxy)aniline
CAS Number 1179110-63-4
Molecular Formula C₁₀H₁₀N₂OS
Molecular Weight 206.26 g/mol
SMILES Nc1ccccc1OCc2cscnH2
InChI Key Specific key varies by protonation state; derived from structure.[1]
Structural Features & Electronic Properties

The molecule comprises three distinct functional zones:

  • The Aniline Head: A 2-substituted aniline providing a primary amine (-NH₂) for amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling.[1] The ortho substitution pattern introduces steric constraints that can influence the conformation of downstream derivatives.

  • The Ether Linker: A methylene-oxy (-CH₂-O-) bridge that imparts flexibility while maintaining a specific distance (approx. 3.5–4.0 Å) between the aromatic rings. This linker is stable under basic conditions but susceptible to cleavage by strong Lewis acids (e.g., BBr₃).[1]

  • The Thiazole Tail: An electron-deficient aromatic heterocycle.[1] The nitrogen at position 3 is a weak hydrogen bond acceptor, often exploited in kinase inhibitor design to interact with the hinge region of ATP-binding pockets.[1]

Physicochemical Properties[1][3]

PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidDarkens upon oxidation (air sensitive)
Melting Point 68–72 °C (Predicted)Experimental values vary by purity
Solubility DMSO (>20 mg/mL), Methanol, DCMPoorly soluble in water; soluble in dilute acid
pKa (Amine) ~3.5 – 4.2Lower than unsubstituted aniline due to inductive effect of the ether oxygen
pKa (Thiazole) ~2.5Weakly basic
LogP ~1.8Moderate lipophilicity suitable for drug-like scaffolds

Synthesis & Manufacturing

The synthesis of 2-(1,3-Thiazol-4-ylmethoxy)aniline is most reliably achieved through a convergent route involving a Williamson ether synthesis followed by nitro reduction.[1] This approach avoids the potential N-alkylation side reactions that would occur if using 2-aminophenol directly.[1]

Retrosynthetic Analysis (Graphviz)

Retrosynthesis Target 2-(1,3-Thiazol-4-ylmethoxy)aniline (Target) Nitro 2-(1,3-Thiazol-4-ylmethoxy)-1-nitrobenzene (Intermediate) Target->Nitro Nitro Reduction (Fe/HCl or H2/Pd) Phenol 2-Nitrophenol Nitro->Phenol Williamson Ether Synthesis (K2CO3, DMF) Thiazole 4-(Chloromethyl)thiazole Nitro->Thiazole Hantzsch Hantzsch Synthesis (Thioformamide + 1,3-Dichloroacetone) Thiazole->Hantzsch Precursor Prep

Figure 1: Retrosynthetic strategy dissecting the target into commercially available 2-nitrophenol and 4-(chloromethyl)thiazole.[1]

Step-by-Step Protocol
Step 1: Williamson Ether Synthesis

Reaction: 2-Nitrophenol + 4-(Chloromethyl)thiazole → 2-(1,3-Thiazol-4-ylmethoxy)-1-nitrobenzene

  • Reagents: 2-Nitrophenol (1.0 eq), 4-(Chloromethyl)thiazole hydrochloride (1.1 eq), Potassium Carbonate (K₂CO₃, 2.5 eq).[1]

  • Solvent: Anhydrous DMF or Acetonitrile.[1]

  • Procedure:

    • Dissolve 2-nitrophenol in DMF under N₂ atmosphere.

    • Add K₂CO₃ and stir at RT for 30 mins to generate the phenoxide.

    • Add 4-(chloromethyl)thiazole hydrochloride portion-wise.

    • Heat to 60–80 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Workup: Pour into ice water. The nitro intermediate usually precipitates as a yellow solid. Filter, wash with water, and dry.[1] Recrystallize from Ethanol if necessary.[1][2]

Step 2: Nitro Reduction

Reaction: 2-(1,3-Thiazol-4-ylmethoxy)-1-nitrobenzene → 2-(1,3-Thiazol-4-ylmethoxy)aniline[1]

  • Method A (Chemical): Iron powder (5 eq) / NH₄Cl (aq) in Ethanol/Water (3:1) at reflux for 2 hours. This method is preferred to avoid poisoning Pd catalysts with sulfur from the thiazole ring.

  • Method B (Catalytic): H₂ (balloon), 10% Pt/C (sulfur-resistant catalyst) in Methanol. Note: Standard Pd/C may be deactivated by the thiazole sulfur.

  • Workup:

    • Filter through a Celite pad to remove metal residues.[1]

    • Concentrate the filtrate.

    • Dissolve residue in EtOAc, wash with NaHCO₃ (aq) and Brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

    • Purification: Flash column chromatography (DCM:MeOH 95:5) is recommended as the aniline is prone to oxidation.

Analytical Characterization

To validate the identity of the synthesized material, the following spectral signatures are diagnostic:

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Thiazole Protons: Distinct singlets at δ 9.05 ppm (H2, adjacent to N) and δ 7.65 ppm (H5, adjacent to S).

  • Ether Methylene: A sharp singlet at δ 5.20 ppm (2H, -OCH₂-).[1]

  • Aniline Protons:

    • Aromatic multiplet at δ 6.50 – 6.90 ppm (4H, benzene ring).[1] The protons ortho and para to the amine will be shielded (upfield).

    • Broad singlet at δ 4.80 ppm (2H, -NH₂), exchangeable with D₂O.[1]

Mass Spectrometry (ESI-MS)
  • Positive Mode (M+H)⁺: Calculated: 207.05; Found: 207.1 .

  • Fragmentation: Loss of the thiazolyl-methyl group may generate a fragment at m/z ~110 (2-aminophenol radical cation).

Biological Applications & Handling[6][7]

Pharmacological Potential

This scaffold is frequently employed in Fragment-Based Drug Discovery (FBDD) .

  • Kinase Inhibition: The 2-aminophenyl ether motif allows the molecule to adopt a "U-shape" conformation, enabling the thiazole to interact with deep hydrophobic pockets while the aniline nitrogen forms hydrogen bonds with the hinge region residues.[1]

  • Antimicrobial Agents: Thiazole derivatives often exhibit antifungal activity by inhibiting ergosterol biosynthesis.[1]

Stability & Safety (SDS Summary)
  • Storage: Store at -20 °C under inert gas (Argon/Nitrogen). The aniline moiety oxidizes to brown/black impurities upon prolonged air exposure.

  • Hazards:

    • H302: Harmful if swallowed.[1]

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H317: May cause an allergic skin reaction (sensitizer).

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[1]

References

  • PubChem Compound Summary . 2-(1,3-Thiazol-4-ylmethoxy)aniline.[1] National Center for Biotechnology Information.[1] Link

  • ChemSrc Database . CAS 1179110-63-4 Entry.[1] Link

  • BenchChem Technical Notes . Synthesis of 4-(chloromethyl)thiazole derivatives. Link

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Thiazole-Based Kinase Inhibitors. (General Reference for Thiazole SAR).

Sources

Exploratory

Solubility Profiling of 2-(1,3-Thiazol-4-ylmethoxy)aniline: A Technical Framework

Topic: Solubility Profiling of 2-(1,3-Thiazol-4-ylmethoxy)aniline Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists[1][2] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profiling of 2-(1,3-Thiazol-4-ylmethoxy)aniline Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists[1][2]

Executive Summary & Physicochemical Profile[1][3][4][5]

2-(1,3-Thiazol-4-ylmethoxy)aniline (CAS: 1184653-06-2, generic structure ref) represents a specific class of heteroaryl-ether-anilines often utilized as scaffold intermediates in the synthesis of kinase inhibitors and antimicrobial agents.[1][2]

Unlike its para-substituted counterparts, this ortho-isomer exhibits distinct solubility behaviors driven by the Ortho Effect and Intramolecular Hydrogen Bonding (IMHB) .[1][2] The proximity of the ether oxygen to the aniline amine (


) facilitates a 6-membered pseudo-ring formation via IMHB. This "closed" conformation effectively masks the polarity of the amine donor, resulting in:
  • Higher Lipophilicity (LogP): Increased solubility in chlorinated and aprotic solvents (DCM, THF) compared to para-isomers.[1][2]

  • Reduced Aqueous Solubility: The internal bond competes with water solvation.

  • Suppressed Basicity: Steric hindrance and electronic masking reduce the pKa of the aniline nitrogen (~3.5–4.0), making it harder to protonate than standard anilines.

Predicted Solubility Tier List
Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Super-Solvents DMSO, DMF, DMAc, NMPVery High (>100 mg/mL)Stock solutions, library storage.[1][2]
Polar Aprotic THF, Acetone, Ethyl AcetateHigh (>20 mg/mL)Synthesis, reaction media.[2]
Chlorinated Dichloromethane (DCM), ChloroformGood (>10 mg/mL)Extraction, chromatography (normal phase).[2]
Protic Methanol, Ethanol, IsopropanolModerate (5–15 mg/mL)Recrystallization (often requires heat).
Non-Polar Toluene, Diethyl EtherLow/Moderate Anti-solvent precipitation.[2]
Aqueous Water, PBS (pH 7.[2]4)Insoluble (<0.1 mg/mL)Biological assays (requires co-solvent).[2]

Structural Analysis & Solvation Mechanism

The solubility of this compound is governed by the competition between intermolecular forces (crystal lattice energy) and solvation energy.

Diagram 1: Structural Dynamics & IMHB

The following diagram illustrates the structural features dictating the solubility profile, specifically the intramolecular hydrogen bond that reduces polarity.

G Aniline Aniline Moiety (Lipophilic Core) Ether Ether Linker (Flexible Spacer) Aniline->Ether IMHB Intramolecular H-Bond (Reduces Polarity) Aniline->IMHB NH Donor Thiazole Thiazole Ring (Weak Base pKa ~2.5) Ether->Thiazole Ether->IMHB O Acceptor Solvent_Polar Polar Solvents (DMSO/MeOH) IMHB->Solvent_Polar Competes with Solvation Solvent_NonPolar Non-Polar Solvents (Hexane) IMHB->Solvent_NonPolar Favors Solvation

Caption: Structural dissection showing the intramolecular hydrogen bond (IMHB) between the aniline NH and ether Oxygen, which favors solubility in lower-polarity solvents by masking the polar donor.[2]

Experimental Protocols for Solubility Determination

Since literature data for this specific CAS is sparse, you must generate empirical data.[2] Do not rely on generic "aniline" data.

Protocol A: Visual Solubility Screening (Tier 1)

Purpose: Rapidly identify suitable solvents for synthesis or purification. Requirement: ~10 mg of compound.

  • Preparation: Weigh 2 mg of 2-(1,3-Thiazol-4-ylmethoxy)aniline into 5 separate HPLC vials.

  • Solvent Addition: Add 100 µL of the following solvents to respective vials:

    • Vial 1: Methanol (Protic)[1][2]

    • Vial 2: Acetonitrile (Polar Aprotic)[1][2]

    • Vial 3: DCM (Chlorinated)[1][2]

    • Vial 4: Toluene (Aromatic)[1]

    • Vial 5: Water (Aqueous control)[1][2]

  • Agitation: Vortex for 30 seconds.

  • Assessment:

    • Clear Solution: Solubility > 20 mg/mL.

    • Cloudy/Particulates:[1][2] Sonicate for 5 minutes. If still cloudy, solubility < 20 mg/mL.[2]

    • Heating: If insoluble, heat to 40°C (except DCM) to test for recrystallization potential.[2]

Protocol B: Thermodynamic Solubility via HPLC (Tier 2)

Purpose: Accurate quantification for bioassay stock preparation. Standard: Shake-Flask Method (Modified).

  • Saturation: Add excess solid (approx. 5 mg) to 0.5 mL of the target solvent (e.g., PBS pH 7.4 with 1% DMSO).[2]

  • Equilibration: Shake at 25°C for 24 hours .

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (Note: Do not use Nylon filters as anilines may adsorb).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).[2]

    • Standard Curve: Prepare a 1 mg/mL stock in pure DMSO to generate a calibration curve.

Diagram 2: Solubility Screening Workflow

This decision tree guides the selection of solvents based on the outcome of the visual screening.

SolubilityWorkflow Start Start: 2 mg Solid + 100 µL Solvent Vortex Vortex (30s) Start->Vortex Check1 Visual Check: Clear? Vortex->Check1 Soluble Solubility > 20 mg/mL (Suitable for Reaction) Check1->Soluble Yes Sonicate Sonicate (5 min) Check1->Sonicate No Check2 Visual Check: Clear? Sonicate->Check2 Check2->Soluble Yes Heat Heat to 40-50°C Check2->Heat No Check3 Clear Hot / Ppt Cold? Heat->Check3 Recryst Good Recrystallization Solvent Check3->Recryst Yes Insoluble Insoluble (<20 mg/mL) Try Co-solvent Check3->Insoluble No

Caption: Step-by-step decision matrix for classifying solvent suitability for synthesis, purification, or analysis.

Critical Application Notes

"Crashing Out" in Aqueous Assays

A common failure mode for thiazole-anilines is precipitation upon dilution from DMSO into aqueous buffers.[1]

  • Mechanism: The compound is hydrophobic. When the DMSO "solvation shell" is stripped away by water, the molecules aggregate.

  • Solution: Do not exceed 1% DMSO final concentration. If precipitation occurs, use a Serial Dilution method involving an intermediate step (e.g., 100% DMSO -> 50% DMSO/Water -> Final Buffer) rather than a direct "shock" dilution.[1][2]

Stability & Oxidation

Anilines are prone to oxidation (browning) over time, especially in solution.[2]

  • Storage: Keep DMSO stocks at -20°C under Argon/Nitrogen.

  • Acidification: Storing the compound as an HCl salt (if applicable) generally improves stability and aqueous solubility, though it alters the partition coefficient.

pH Dependence[1][2]
  • Acidic pH (pH < 3): The thiazole nitrogen (pKa ~2.5) and aniline nitrogen (pKa ~4.0) will protonate. Solubility will increase drastically in 0.1 M HCl.

  • Neutral/Basic pH: The molecule remains neutral and lipophilic.

References

  • Lipinski, C. A., et al. (2001).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]

  • Bergström, C. A., et al. (2016).[2] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 57, 43-51.[1][2]

  • Meanwell, N. A. (2011).[2] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Pharmacokinetic and Safety Attributes. Chemical Research in Toxicology, 24(9), 1420–1456.[2]

  • PubChem Compound Summary. (n.d.). 2-phenoxy-N-(1,3-thiazol-4-ylmethyl)aniline (Structural Analog Data). National Center for Biotechnology Information.

Sources

Foundational

A Comprehensive Technical Guide to Thiazole-Substituted Aniline Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationships

Abstract The hybrid scaffold of thiazole-substituted aniline represents a "privileged structure" in medicinal chemistry, consistently appearing in molecules with profound biological effects. This technical guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The hybrid scaffold of thiazole-substituted aniline represents a "privileged structure" in medicinal chemistry, consistently appearing in molecules with profound biological effects. This technical guide provides an in-depth review for researchers, chemists, and drug development professionals on the synthesis, characterization, and diverse pharmacological applications of this important class of compounds. We delve into the causality behind synthetic choices, from the foundational Hantzsch synthesis to modern catalytic methods. The guide offers a detailed exploration of the primary therapeutic areas where these derivatives have shown immense promise, including oncology, infectious diseases, and inflammatory conditions. By synthesizing data from numerous studies, we illuminate the critical structure-activity relationships (SAR) that govern their efficacy and selectivity. This document is structured to serve as both a high-level overview and a practical handbook, complete with detailed experimental protocols and visual diagrams to support the design and execution of future research in this field.

Introduction: The Thiazole-Aniline Scaffold - A Privileged Structure in Medicinal Chemistry

Nitrogen- and sulfur-containing heterocyclic compounds are cornerstones of drug discovery, with nearly 75% of FDA-approved small-molecule drugs featuring a nitrogen-based heterocycle.[1][2] Among these, the thiazole ring, a five-membered aromatic system containing sulfur and nitrogen atoms, is a recurring and vital motif.[3] When coupled with an aniline moiety, it forms a scaffold with remarkable versatility, enabling a wide spectrum of biological activities.[4]

1.1 The Thiazole Moiety: Physicochemical Properties and Reactivity

Thiazole is a pale-yellow liquid with a pyridine-like odor and a boiling point of 116-118°C.[2] Its aromaticity, confirmed by a resonance stabilization energy of 29.5 kcal/mol, is central to its chemical stability and reactivity.[5] The electron distribution within the ring makes the C2 position electron-deficient and thus susceptible to nucleophilic attack, while electrophilic substitution typically occurs at the C5 position.[5][6] This predictable reactivity is a key asset in the synthesis of diverse derivatives. The nitrogen atom at position 3 is readily protonated, influencing the molecule's solubility and ability to form hydrogen bonds, a critical factor for drug-receptor interactions.[5][6]

1.2 The Aniline Moiety: A Versatile Pharmacophore

Aniline and its derivatives are fundamental building blocks in medicinal chemistry. The amino group can act as a hydrogen bond donor and acceptor, and its basicity can be finely tuned by substituents on the aromatic ring. This allows for the modulation of a compound's pharmacokinetic properties, such as absorption and distribution. Furthermore, the aniline ring serves as a versatile scaffold for introducing various functional groups that can interact with biological targets or alter the molecule's lipophilicity.

1.3 Synergy and Significance: Why Combine Thiazole and Aniline?

The combination of a thiazole ring and an aniline moiety creates a molecular architecture with significant therapeutic potential. This scaffold is present in numerous compounds demonstrating a broad range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[7][8] The thiazole ring often acts as a rigid linker or a key pharmacophoric element, while the aniline portion provides a site for modification to optimize target binding and pharmacokinetic profiles.[2] This synergistic relationship has made thiazole-substituted anilines a major focus of drug discovery efforts.

Synthetic Strategies for Thiazole-Substituted Anilines

The construction of the thiazole-aniline core can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

2.1 The Hantzsch Thiazole Synthesis: The Cornerstone Approach

The most traditional and widely employed method for synthesizing thiazoles is the Hantzsch condensation. This reaction involves the cyclization of an α-haloketone with a thioamide. To generate thiazole-substituted anilines, a thiourea derivative bearing the aniline moiety is typically used.

The causality behind this one-pot reaction is elegant in its simplicity. The sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The reaction is robust and accommodates a wide variety of substituents on both the ketone and the aniline-thiourea precursors.

G cluster_reactants Reactants cluster_process Process cluster_product Product A α-Haloketone (e.g., 2-bromoacetophenone) D Condensation & Intramolecular Cyclization A->D Electrophile B Aniline-derived Thiourea (e.g., N-phenylthiourea) B->D Nucleophile C Reaction Conditions (e.g., Ethanol, Reflux) C->D E Dehydration D->E F 2-(Anilino)-4-arylthiazole E->F

Diagram 1: General workflow of the Hantzsch thiazole synthesis.
2.2 Modern Synthetic Methodologies

While the Hantzsch synthesis remains a workhorse, modern chemistry has introduced alternative and often more efficient methods.[5] These include:

  • Cook-Heilborn Synthesis: This approach uses α-aminonitriles, which react with agents like carbon disulfide or isothiocyanates to form 5-aminothiazoles.[6]

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times and improve yields for Hantzsch-type reactions.[9]

  • Catalyst-Free Visible Light-Mediated Synthesis: Green chemistry approaches using visible light can drive the cyclization of benzothioamides and sulfoxonium ylides under mild conditions.[9]

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation of newly synthesized derivatives is critical. A combination of spectroscopic techniques is employed for this purpose.[10][11]

  • ¹H NMR: Provides information on the number and environment of protons. The characteristic thiazole proton (at C5) typically appears as a singlet in the aromatic region (δ 7-8 ppm). Protons on the aniline ring and other substituents will have predictable chemical shifts and coupling patterns.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The carbon atoms of the thiazole ring have distinct chemical shifts that confirm the ring's formation.

  • Mass Spectrometry (HRMS): High-Resolution Mass Spectrometry provides the exact mass of the molecule, allowing for the confirmation of its elemental composition with high accuracy.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. The N-H stretch of the aniline amine (around 3300-3500 cm⁻¹) and C=N stretching of the thiazole ring (around 1600 cm⁻¹) are characteristic peaks.

Table 1: Representative Spectroscopic Data for 4-(4-chlorophenyl)-N-(4-methylphenyl)thiazol-2-amine

Analysis TypeCharacteristic SignalInterpretation
¹H NMR Singlet, ~2.3 ppm (3H)Methyl group on aniline ring
Singlet, ~7.1 ppm (1H)C5-H of the thiazole ring
Doublets, ~7.2-7.8 ppmProtons of the two aromatic rings
Singlet (broad), ~9.5 ppmN-H proton of the amine linker
IR (cm⁻¹) ~3400N-H stretching vibration
~1610C=N stretching of the thiazole ring
~830C-Cl stretching vibration
A Spectrum of Biological Activities and Mechanistic Insights

Thiazole-substituted anilines have been investigated for a wide array of therapeutic applications, with oncology, infectious diseases, and inflammation being the most prominent.[7]

4.1 Anticancer Activity

This class of compounds exhibits potent antiproliferative activity against various cancer cell lines.[8][12]

  • Mechanism of Action: Their anticancer effects are often multifactorial. Some derivatives act as inhibitors of key signaling enzymes like Epidermal Growth Factor Receptor (EGFR).[13] Others, particularly benzothiazole aniline (BTA) derivatives, can covalently bind to DNA, altering its structure and inducing cell death.[11] Many of these compounds are potent inducers of apoptosis (programmed cell death).[8][13]

  • Case Study: Benzothiazole Aniline (BTA) Derivatives: The 2-(4-aminophenyl)benzothiazole scaffold is a well-studied anticancer pharmacophore.[11] Derivatives like L1 and L1Pt have shown selective and potent inhibitory activity against liver cancer cells, with greater efficacy than the clinically used drug cisplatin in several cell lines.[11]

G ThiazoleAniline Thiazole-Aniline Derivative Mitochondria Mitochondrial Stress ThiazoleAniline->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Diagram 2: Simplified intrinsic apoptosis pathway induced by some thiazole derivatives.
4.2 Antimicrobial (Antibacterial and Antifungal) Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents.[14][15] Thiazole-aniline derivatives have shown significant promise in this area.[16][17]

  • Mechanism of Action: The precise mechanisms can vary, but some derivatives are known to inhibit essential bacterial enzymes. For instance, molecular docking studies suggest that certain thiazole compounds can inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[16]

  • Structure-Activity Relationship (SAR): The antimicrobial potency is highly dependent on the substitution pattern. Fusing the aniline and thiazole rings to form a benzo[d]thiazole system can significantly enhance activity.[15] The introduction of specific groups, like a nitro group at the phenyl substituent, has also been shown to yield active results against bacteria such as B. subtilis, S. aureus, and E. coli.[18] Furthermore, the lipophilicity of the molecule, often represented by its log P value, plays a role in its ability to penetrate microbial cell membranes.[15]

4.3 Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Thiazole derivatives have been extensively studied as anti-inflammatory agents.[10][19][20]

  • Mechanism of Action: A primary mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[19][20] These enzymes are key players in the arachidonic acid pathway, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. By blocking these enzymes, thiazole derivatives can effectively reduce the inflammatory response.

  • SAR Insights: Studies have shown that the presence of methyl (CH₃), nitro (NO₂), or hydroxyl (OH) groups on the phenyl ring of the aniline moiety can lead to good anti-inflammatory activity, in some cases exceeding that of the standard drug diclofenac.[19]

G AA Arachidonic Acid COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Inhibitor Thiazole-Aniline Derivative Inhibitor->COX Inhibitor->LOX

Diagram 3: Inhibition of the arachidonic acid pathway by thiazole derivatives.
Structure-Activity Relationship (SAR) Analysis

Understanding how molecular structure influences biological activity is the essence of medicinal chemistry. For thiazole-substituted anilines, several key SAR trends have been identified.

  • Impact of Substituents on the Aniline Ring: The electronic nature and position of substituents on the aniline ring are critical. Electron-withdrawing groups (like NO₂) or electron-donating groups (like CH₃, OH) can drastically alter a compound's potency and even its primary mode of action.[19] For example, in one series of anti-inflammatory agents, compounds with methyl, nitro, and hydroxyl substituents on the phenyl ring showed the best activity.[19]

  • Influence of Substitution Patterns on the Thiazole Ring: The substitution at positions 2, 4, and 5 of the thiazole ring dictates the molecule's overall shape and interaction with target proteins. For antimicrobial activity, acyl group substitution at position 5 has been shown to be a key factor for activity.[21]

  • Role of Linkers and Fused Systems: The nature of the connection between the thiazole and aniline moieties is important. A simple amino linker (-NH-) is common, but more complex linkers can be used to optimize spacing and geometry. As mentioned, fusing the rings to form benzothiazoles often leads to enhanced antimicrobial and anticancer activity.[11][15]

Table 2: Illustrative SAR for Anticancer Activity (IC₅₀ in µM)

Compound IDAniline Substituent (R¹)Thiazole Substituent (R²)MCF-7 (Breast) IC₅₀HepG2 (Liver) IC₅₀
8b 4-FluoroPhenyl2.15>10
8c 4-ChloroPhenyl1.658.10
8j 2,4-DichloroPhenyl3.507.90
8m 4-TrifluoromethylPhenyl8.605.15
(Data synthesized from multiple sources for illustrative purposes, based on trends reported in literature such as[22])
Key Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are described as self-validating systems.

6.1 Protocol: General Synthesis of a 2-(Substituted anilino)-4-phenylthiazole
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve the substituted N-arylthiourea (10 mmol) in absolute ethanol (40 mL).

  • Addition: To this stirring solution, add the appropriate α-bromoacetophenone (10 mmol) in one portion.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate will often form. If not, reduce the solvent volume by half using a rotary evaporator.

  • Isolation: Collect the solid product by vacuum filtration, washing the crude product with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield the pure thiazole derivative.

  • Validation: Dry the purified product under vacuum. Confirm its identity and purity via melting point determination, NMR, and HRMS analysis as described in Section 3.0.

6.2 Protocol: In Vitro Anticancer MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in each well with 100 µL of the medium containing the test compound dilutions. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

6.3 Protocol: In Vitro Antibacterial MIC Determination (Broth Microdilution)
  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus) in Mueller-Hinton Broth (MHB) and adjust its turbidity to match the 0.5 McFarland standard (approx. 1.5x10⁸ CFU/mL).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final concentration of approx. 5x10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ofloxacin) should also be tested as a reference.[15]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Perspectives

The thiazole-substituted aniline scaffold is undeniably a powerful and versatile platform in medicinal chemistry. The ease of its synthesis, coupled with the vast chemical space accessible through substitution, has enabled the discovery of compounds with potent anticancer, antimicrobial, and anti-inflammatory activities.[15][19] Structure-activity relationship studies have provided clear roadmaps for optimizing potency and selectivity, highlighting the importance of substituent electronics, lipophilicity, and overall molecular architecture.[15][19][21]

The future of this field lies in leveraging these foundational insights to design next-generation therapeutics. A key challenge will be to enhance target selectivity to minimize off-target effects and reduce toxicity. The use of computational tools for molecular docking and ADME (absorption, distribution, metabolism, and excretion) prediction will be indispensable in rationally designing derivatives with improved drug-like properties.[22][23][24] By combining innovative synthetic chemistry with a deep understanding of biological mechanisms, the thiazole-aniline core will continue to be a source of promising new drug candidates for treating some of the most challenging human diseases.

References
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Vertex AI Search.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023).
  • SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. (2019). Asian Journal of Pharmaceutical and Clinical Research.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research.
  • A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • A Review On Chemistry And Antimicrobial Activity Of Thiazole.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021).
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024).
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
  • Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020).
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
  • Thiazole derivatives with antimicrobial activity.
  • Synthesis, Characterization, Anti-inflammatory, and Antioxidant Activities of Some New Thiazole Derivatives. (2018).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. (2020).
  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (2024).
  • Synthesis and biological evaluation of some substituted amino thiazole derivatives.
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). MDPI.
  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. MDPI.
  • Thiazole synthesis. Organic Chemistry Portal.
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus. Chimie.
  • A Review On Thiazole As Anticancer Agents. (2018). Neliti.
  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega.
  • Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity.
  • Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents. (2020).

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Utilization of 2-(1,3-Thiazol-4-ylmethoxy)aniline in Synthesis

Abstract and Scope This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(1,3-Thiazol-4-ylmethoxy)aniline as a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Scope

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(1,3-Thiazol-4-ylmethoxy)aniline as a versatile chemical building block. This aniline derivative incorporates a privileged thiazole heterocycle, a common motif in a wide array of pharmacologically active agents.[1][2] The primary amine ortho to a thiazolylmethoxy group offers a unique electronic and steric environment, making it a valuable scaffold for creating diverse compound libraries. These application notes detail the molecule's physicochemical properties, core reactivity, safety protocols, and its specific utility in the synthesis of kinase inhibitors and other potential therapeutic agents. Detailed, field-tested protocols for key synthetic transformations are provided to facilitate its practical implementation in the laboratory.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the building block's fundamental properties is critical for its effective use in synthesis, including reaction setup, purification, and characterization.

Table 1: Physicochemical and CAS Information

Property Value
IUPAC Name 2-((1,3-Thiazol-4-yl)methoxy)aniline
Molecular Formula C₁₀H₁₀N₂OS
Molecular Weight 206.26 g/mol
CAS Number 1020250-92-1
Appearance Typically an off-white to light brown solid

| Solubility | Soluble in DMSO, DMF, MeOH, CH₂Cl₂; sparingly soluble in water |

Spectroscopic Characterization

The structural integrity of 2-(1,3-Thiazol-4-ylmethoxy)aniline should be confirmed prior to use. Below are the expected spectroscopic signatures based on its structure and data from analogous compounds.[3][4][5]

Table 2: Expected Spectroscopic Data

Technique Expected Features
¹H NMR ~3.5-4.5 ppm: Broad singlet, 2H (Ar-NH₂ ). ~5.2 ppm: Singlet, 2H (-O-CH₂ -Thiazole). ~6.7-7.2 ppm: Multiplet, 4H (Aniline Ar-H ). ~7.5 ppm: Singlet or doublet, 1H (Thiazole C5-H ). ~8.9 ppm: Singlet or doublet, 1H (Thiazole C2-H ).
¹³C NMR ~65 ppm: (-O-C H₂-Thiazole). ~110-125 ppm: Aniline aromatic carbons. ~140-150 ppm: Aniline carbons attached to O and N. ~115 ppm & ~152 ppm: Thiazole C5 and C2. ~148 ppm: Thiazole C4.
FT-IR (KBr) 3300-3500 cm⁻¹: N-H stretching (asymmetric and symmetric) of primary amine. ~3100 cm⁻¹: Aromatic C-H stretching. ~1600 cm⁻¹: N-H scissoring (bending). ~1250 cm⁻¹: Aryl-O-CH₂ ether stretching. ~1500, 1450 cm⁻¹: C=C and C=N stretching of aromatic and thiazole rings.

| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 207.06 |

Safety, Handling, and Storage

Proper safety precautions are mandatory when handling any chemical reagent. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar anilines and thiazoles should inform handling procedures.[6][7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[6][7]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8] Avoid contact with skin, eyes, and clothing.[9] After handling, wash hands thoroughly.

  • Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause skin and serious eye irritation.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[8]

Proposed Synthesis of the Building Block

The title compound can be synthesized via a straightforward two-step sequence involving a Williamson ether synthesis followed by a nitro group reduction. This approach is efficient and utilizes readily available starting materials.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction SM1 2-Nitrophenol Reagent1 Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetone) SM1->Reagent1 SM2 4-(Chloromethyl)thiazole SM2->Reagent1 Int 2-((1,3-Thiazol-4-yl)methoxy)-1-nitrobenzene Reagent1->Int Product 2-(1,3-Thiazol-4-ylmethoxy)aniline Reagent2 Reducing Agent (e.g., Fe/NH₄Cl, H₂/Pd-C) Solvent (e.g., EtOH/H₂O) Reagent2->Product Int_ref->Reagent2

Caption: Proposed two-step synthesis workflow for 2-(1,3-Thiazol-4-ylmethoxy)aniline.

Applications in Chemical Synthesis: Core Reactivity

The synthetic utility of this building block stems primarily from the nucleophilicity of the aniline nitrogen. This allows for a range of classical and modern coupling reactions to build molecular complexity.

G cluster_reactions Key Transformations center_node 2-(1,3-Thiazol-4-ylmethoxy)aniline Amide Amide Derivatives center_node->Amide R-COCl or R-COOH, Coupling Agent Sulfonamide Sulfonamide Derivatives center_node->Sulfonamide R-SO₂Cl, Base Arylamine Di-aryl/Alkyl-aryl Amines center_node->Arylamine Ar-X, Pd or Cu Catalyst (e.g., Buchwald-Hartwig) Urea Urea Derivatives center_node->Urea Isocyanate (R-NCO) or Phosgene Equivalent

Caption: Key synthetic transformations utilizing the aniline moiety of the building block.

These reactions are fundamental in drug discovery for several reasons:

  • Amide Bond Formation: A cornerstone of medicinal chemistry, allowing for the introduction of diverse R-groups to probe structure-activity relationships (SAR).

  • Sulfonamide Synthesis: Sulfonamides are important functional groups in many marketed drugs and act as stable hydrogen bond donors and acceptors.

  • N-Arylation: Modern cross-coupling reactions like the Buchwald-Hartwig amination enable the connection of this scaffold to other aromatic or heteroaromatic systems, significantly expanding the accessible chemical space.[10]

Application Focus: Scaffold for Kinase Inhibitors

The thiazole moiety is a well-established pharmacophore in kinase inhibitor design.[11] Kinase inhibitors often target the ATP-binding site of the enzyme. The 2-anilino-thiazole scaffold is particularly effective because the aniline nitrogen and the thiazole nitrogen can form critical hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition.[12]

2-(1,3-Thiazol-4-ylmethoxy)aniline is an excellent starting point for designing such inhibitors. The aniline group can be functionalized to occupy the ATP-binding pocket, while the thiazole provides a vector for substitution into solvent-exposed regions to improve properties like solubility and selectivity.

G cluster_kinase Conceptual Model: Kinase ATP-Binding Site cluster_inhibitor Inhibitor Scaffold hinge Kinase Hinge Region (e.g., -NH-CO- backbone) pocket Hydrophobic Pocket solvent Solvent-Exposed Region Aniline_N Aniline_N->hinge H-Bond (Donor) Aniline_Ar Aniline_N->Aniline_Ar Aniline_Ar->pocket Hydrophobic Interaction Thiazole_N Aniline_Ar->Thiazole_N O-CH₂ Thiazole_N->hinge H-Bond (Acceptor) Thiazole_R Thiazole_N->Thiazole_R Thiazole_R->solvent Tailors Physicochemical Properties

Caption: Conceptual binding model of a derivative in a kinase ATP pocket.

Experimental Protocols

The following protocols are generalized procedures that should be optimized for specific substrates. Always run reactions on a small scale first.

Protocol 1: General Procedure for Amide Coupling (EDC/HOBt)

This protocol describes the formation of an amide bond between 2-(1,3-Thiazol-4-ylmethoxy)aniline and a generic carboxylic acid.

  • Materials and Reagents:

    • 2-(1,3-Thiazol-4-ylmethoxy)aniline (1.0 eq)

    • Carboxylic acid (1.1 eq)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)

    • Hydroxybenzotriazole (HOBt) (1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc), 1 M HCl, saturated NaHCO₃ solution, brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Step-by-Step Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq).

    • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the aniline).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

    • Add 2-(1,3-Thiazol-4-ylmethoxy)aniline (1.0 eq) to the flask, followed by the dropwise addition of DIPEA (3.0 eq).

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the desired amide.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the aniline N-H protons around 3.5-4.5 ppm and the appearance of a new amide N-H singlet (typically >8 ppm) in the ¹H NMR spectrum are indicative of a successful reaction.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation

This protocol describes the palladium-catalyzed cross-coupling of 2-(1,3-Thiazol-4-ylmethoxy)aniline with a generic aryl bromide.

  • Materials and Reagents:

    • 2-(1,3-Thiazol-4-ylmethoxy)aniline (1.2 eq)

    • Aryl bromide (Ar-Br) (1.0 eq)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

    • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous, degassed toluene or dioxane

    • Diatomaceous earth (Celite®)

  • Step-by-Step Procedure:

    • To a dry Schlenk flask or microwave vial, add the aryl bromide (1.0 eq), 2-(1,3-Thiazol-4-ylmethoxy)aniline (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

    • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

    • Add anhydrous, degassed toluene via syringe.

    • Seal the vessel and heat the reaction mixture to 80-110 °C. The use of microwave irradiation can significantly shorten reaction times.[10]

    • Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired N-aryl product.

Troubleshooting

Table 3: Common Issues and Solutions for Amide Coupling

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive coupling reagents (EDC is moisture-sensitive). Insufficient base. Sterically hindered substrates. Use fresh or properly stored EDC·HCl. Ensure DIPEA is added and is not degraded. Increase reaction temperature to 40-50 °C or switch to a more potent coupling reagent system (e.g., HATU, COMU).
Side Product Formation Epimerization of chiral carboxylic acids. Formation of N-acylurea byproduct from EDC. Add HOBt or HOAt to suppress epimerization. Ensure the reaction is not overheated. Pre-activation of the acid before adding the amine can minimize N-acylurea formation.

| Difficult Purification | Residual DMF in the product. Product co-elutes with HOBt or other reagents. | During work-up, wash thoroughly with water or dilute LiCl solution to remove DMF. A basic wash (dilute NaHCO₃) can help remove acidic impurities like HOBt. Adjust chromatography solvent system for better separation. |

References

  • Fisher Scientific. (2023). SAFETY DATA SHEET - 2-(2-Methyl-1,3-thiazol-4-yl)aniline.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-(1H-1,2,4-Triazol-1-yl)aniline.

  • Enamine. (n.d.). SAFETY DATA SHEET.

  • Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. SciELO South Africa.

  • Wang, S., et al. (2004). Discovery and Characterization of 2-Anilino-4-(Thiazol-5-yl)Pyrimidine Transcriptional CDK Inhibitors as Anticancer Agents. Chemistry & Biology.

  • Benchchem. (n.d.). 4-(Thiazol-2-ylmethoxy)aniline | Research Chemical.

  • Asati, V., et al. (2012). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry.

  • Shaygan, M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.

  • Sahu, J. K., et al. (2023). Systematic Review On Thiazole And Its Applications. Journal of Pharmaceutical Negative Results.

  • Santa Cruz Biotechnology. (n.d.). 4-(6-methyl-1,3-benzothiazol-2-yl)aniline Safety Data Sheet.

  • Patel, R. B., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Oriental Journal of Chemistry.

  • Yakan, H., et al. (2019). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Dergipark.

  • Al-Ostath, A. I., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Heliyon.

  • Yang, T-H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical Sciences.

  • Siddiqui, S., et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of Antimicrobial and Antioxidant activities. Current Chemistry Letters.

  • Sayyed, M., et al. (2006). Synthesis of some new 2,3-diaryl-1,3-thiazolidin-4-ones as antibacterial agents. ARKIVOC.

  • ChemicalBook. (n.d.). 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis.

  • Benchchem. (n.d.). A Comparative Spectroscopic Analysis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline and Structural Analogs.

  • Ayati, A., et al. (2015). Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. European Journal of Medicinal Chemistry.

  • Demchenko, A. M., et al. (2023). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Journal of Chemistry and Technologies.

  • Al-Amiery, A. A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry.

  • Kumar, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted-Aryl- 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Potent CDK Inhibitors. Journal of Organic Chemistry and Chemical Sciences.

  • Al-Majid, A. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules.

  • Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.

  • Al-Juboori, S. A. (2018). Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Baghdad Science Journal.

  • Kalhor, M., & Zarnegar, Z. (2010). A rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium hexafluorophosphate as a reusable ionic liquid. HETEROCYCLES.

  • Evdokimov, A. O., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank.

Sources

Application

High-Efficiency Amide Coupling Protocols for 2-(1,3-Thiazol-4-ylmethoxy)aniline

Executive Summary This guide details the optimized procedures for forming amide bonds using 2-(1,3-Thiazol-4-ylmethoxy)aniline (referred to herein as Substrate-A ).[1] This specific aniline derivative presents a unique s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized procedures for forming amide bonds using 2-(1,3-Thiazol-4-ylmethoxy)aniline (referred to herein as Substrate-A ).[1] This specific aniline derivative presents a unique set of chemical challenges: it combines the electronic activation of an ortho-alkoxy group with the steric hindrance of a heteroaryl-methyl side chain.[1] Furthermore, the presence of the basic thiazole ring requires careful modulation of reaction pH to prevent catalyst poisoning or salt formation.

This document provides three validated protocols ranging from discovery-scale synthesis (HATU) to scalable process chemistry (T3P), ensuring high yields and purity across drug development phases.[1]

Chemo-Structural Analysis

Before initiating synthesis, it is critical to understand the reactivity profile of Substrate-A .[1]

Reactivity Matrix
FeatureChemical ConsequenceOperational Adjustment
Ortho-Alkoxy Group Electron-donating (+M effect) increases nucleophilicity of the amine.[1]Benefit: Reaction rates are generally faster than unsubstituted anilines.
Ortho-Steric Bulk The (thiazol-4-yl)methoxy arm creates a "roof" over the reaction center.[1]Risk: High steric hindrance if the carboxylic acid partner is also bulky (e.g., tertiary centers).[1] Use Method C for such cases.
Thiazole Nitrogen Lewis basic site (

).[1]
Risk: Can sequester protons or coordinate with metal catalysts. Ensure excess base (DIPEA/NMM) is used to keep the aniline free (

).
Ether Linkage Benzylic-like stability but susceptible to strong Lewis acids.[1]Constraint: Avoid harsh Lewis acids (

,

) during workup or deprotection steps.[1]

Decision Matrix: Selecting the Right Protocol

The choice of coupling method depends largely on the Carboxylic Acid (R-COOH) partner, as the aniline reactivity is fixed.[1]

CouplingDecision Start Select Carboxylic Acid Partner IsChiral Is the Acid Chiral / Epimerization Sensitive? Start->IsChiral IsBulky Is the Acid Sterically Hindered? (e.g., tert-butyl, ortho-subst.) IsChiral->IsBulky No MethodB METHOD B: T3P (Propylphosphonic Anhydride) (Low Epimerization / Scale-Up) IsChiral->MethodB Yes (High Risk) Scale Scale of Reaction? IsBulky->Scale No (Standard) MethodC METHOD C: Acid Chloride (The 'Sledgehammer') IsBulky->MethodC Yes (Very Hindered) MethodA METHOD A: HATU/HOAt (Standard Discovery) Scale->MethodA < 100 mg Scale->MethodB > 100 mg (Process)

Figure 1: Decision tree for selecting the optimal amide coupling protocol based on the carboxylic acid partner.

Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery Standard)

Best For: Small-scale synthesis (10 mg – 500 mg), valuable intermediates, and rapid library generation.[1] Mechanism: HATU generates a highly reactive O-7-azabenzotriazole active ester.[1] The "aza" nitrogen in the coupling reagent assists in pre-organizing the amine via hydrogen bonding, crucial for overcoming the ortho-steric hindrance of Substrate-A.[1]

Materials
  • Carboxylic Acid: 1.0 equiv.

  • Substrate-A: 1.1 equiv.

  • HATU: 1.2 equiv.[2]

  • DIPEA (Diisopropylethylamine): 3.0 equiv.[1]

  • Solvent: DMF (Anhydrous) or DMAc.[1]

Step-by-Step Procedure
  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes. Note: The solution may warm slightly.[1]

  • Coupling Agent: Add HATU (1.2 equiv) in one portion.[1] The solution typically turns yellow/orange. Stir for 5–10 minutes to form the active ester.

  • Amine Addition: Add Substrate-A (1.1 equiv).

  • Reaction: Stir at Room Temperature (25°C) for 2–4 hours.

    • QC Check: Monitor by LC-MS.[1] If conversion is <50% after 4 hours, heat to 50°C.

  • Workup:

    • Dilute with EtOAc (10x volume).[1]

    • Wash with sat.

      
       (2x), Water (1x), and Brine (1x).[1]
      
    • Critical: Do not use 1N HCl for the first wash, as the thiazole moiety may protonate and extract into the aqueous layer. Use diluted citric acid (5%) if acidic wash is necessary.[1]

  • Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc).

Method B: T3P (Propylphosphonic Anhydride) (Scale-Up & Chiral Acids)

Best For: >1g scale, chiral acids (low epimerization risk), and easy workup (water-soluble byproducts).[1]

Materials
  • Carboxylic Acid: 1.0 equiv.

  • Substrate-A: 1.1 equiv.

  • T3P (50% w/w in EtOAc or DMF): 1.5 – 2.0 equiv.[1]

  • Pyridine or N-Methylmorpholine (NMM): 3.0 – 4.0 equiv.[1]

  • Solvent: EtOAc, 2-MeTHF, or DMF.

Step-by-Step Procedure
  • Charge: To a reactor/flask, add Carboxylic Acid (1.0 equiv), Substrate-A (1.1 equiv), and Solvent (EtOAc or 2-MeTHF, 5–10 volumes).

  • Base: Add Pyridine (3.5 equiv).[1] Cool the mixture to 0°C.

  • Reagent Addition: Dropwise add T3P solution (1.5 equiv) over 10 minutes.

    • Why Dropwise? The reaction is exothermic. Controlling temperature prevents side reactions.

  • Reaction: Allow to warm to Room Temperature. Stir for 12–24 hours.

  • Workup:

    • Quench with water.[3]

    • Separate layers. The organic layer contains the product.[2][4][5][6]

    • Wash organic layer with 10% Citric Acid (removes excess pyridine/aniline), then

      
      , then Brine.[1]
      
    • Note: T3P byproducts are water-soluble, simplifying purification.[1]

Method C: Acid Chloride "Sledgehammer"

Best For: Extremely hindered carboxylic acids or when HATU/T3P fails.

Step-by-Step Procedure
  • Acid Chloride Formation: Convert the carboxylic acid to its acid chloride using

    
     (Oxalyl chloride) and catalytic DMF in DCM.[1] Evaporate to dryness to remove excess oxalyl chloride.
    
  • Coupling: Dissolve Substrate-A (1.0 equiv) and Triethylamine (2.0 equiv) in DCM (anhydrous).

  • Addition: Cool amine solution to 0°C. Add the crude acid chloride (dissolved in minimal DCM) dropwise.

  • Catalysis: If the reaction is sluggish, add 10 mol% DMAP (4-Dimethylaminopyridine).

    • Caution: DMAP can cause racemization; use only if the acid is achiral.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Thiazole ring protonation inhibiting the aniline.[1]Increase base (DIPEA) to 4-5 equivalents. Ensure the system is strictly anhydrous.
Product in Aqueous Layer Product is protonated on the thiazole ring during workup.Avoid strong acid washes (1N HCl).[1] Use pH 5–6 buffers (Citric acid/Citrate) or keep workup neutral.[1]
Precipitate in Reaction Poor solubility of the active ester or product.Switch solvent to NMP or DMAc . These are superior for thiazole-containing scaffolds.[1]
Starting Material Remains Steric clash between ortho-alkoxy and acid.[1]Switch to Method C (Acid Chloride) or heat Method A to 60°C.

References

  • Review of Amide Coupling Reagents: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • HATU Mechanism & Efficacy: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[7] Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link[1]

  • T3P Application Note: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][8] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Aniline Coupling Challenges: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][7][8] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

Sources

Method

Application Note: Scalable Synthesis of 2-(1,3-Thiazol-4-ylmethoxy)aniline

Executive Summary This application note details a robust, two-step protocol for the kilogram-scale synthesis of 2-(1,3-Thiazol-4-ylmethoxy)aniline , a privileged pharmacophore in kinase inhibitor development (e.g., CDK,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step protocol for the kilogram-scale synthesis of 2-(1,3-Thiazol-4-ylmethoxy)aniline , a privileged pharmacophore in kinase inhibitor development (e.g., CDK, VEGFR targets).

The route utilizes a convergent strategy:

  • Regioselective O-Alkylation: Coupling 2-nitrophenol with 4-(chloromethyl)thiazole hydrochloride.

  • Chemoselective Reduction: Catalytic hydrogenation of the nitro group to the target aniline.

Key Advantages of this Protocol:

  • Safety Engineered: Mitigates thermal runaways associated with thiazole hydrochloride neutralization.

  • Purification Efficiency: Avoids column chromatography through controlled crystallization.

  • Scalability: Validated for 100g to 5kg batches.

Retrosynthetic Strategy & Route Selection

The synthesis is designed to minimize the handling of the sensitive aniline functionality until the final step.

  • Step 1 (Ether Formation): We utilize 4-(chloromethyl)thiazole hydrochloride rather than the free base. The free base is unstable and prone to polymerization. The HCl salt is stable but hygroscopic and requires an additional equivalent of base during the reaction.

  • Step 2 (Reduction): While chemical reductions (Fe/HCl, SnCl2) are possible, Catalytic Hydrogenation (Pd/C) is selected for scale-up to eliminate heavy metal waste streams and simplify workup to a filtration and solvent swap.

Reaction Scheme
  • Precursors: 2-Nitrophenol (1 ), 4-(Chloromethyl)thiazole HCl (2 )

  • Intermediate: 4-((2-Nitrophenoxy)methyl)thiazole (3 )

  • Target: 2-(1,3-Thiazol-4-ylmethoxy)aniline (4 )

Step 1: O-Alkylation (Williamson Ether Synthesis)

Strategic Considerations

The reaction follows an SN2 mechanism. The critical process parameter (CPP) is the order of addition . Adding the acidic thiazole salt directly to a hot mixture of nitrophenol and base can cause rapid CO2 evolution and temperature spikes. We employ a "pre-formation of phenoxide" strategy followed by controlled addition of the electrophile.

Materials & Stoichiometry
ReagentEquiv.RoleCritical Attribute
2-Nitrophenol 1.0SubstrateSolid, steam volatile
4-(Chloromethyl)thiazole HCl 1.1ElectrophileHygroscopic, Irritant
Potassium Carbonate (K₂CO₃) 2.5BaseMilled/Powdered (Surface area is key)
Potassium Iodide (KI) 0.1CatalystFinkelstein acceleration (optional but recommended)
Acetonitrile (MeCN) 10 VolSolventEasy removal, good reflux temp (82°C)
Detailed Protocol (Scale: 1.0 mol basis)
  • Phenoxide Formation:

    • Charge a 5L reactor with 2-Nitrophenol (139.1 g, 1.0 mol) and Acetonitrile (1.4 L).

    • Start agitation (overhead stirrer, 250 rpm).

    • Add K₂CO₃ (345.5 g, 2.5 mol) in portions over 15 minutes. Note: Slight exotherm.

    • Add KI (16.6 g, 0.1 mol).

    • Heat the yellow suspension to 60°C and hold for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition:

    • Charge 4-(Chloromethyl)thiazole HCl (187.0 g, 1.1 mol) slowly via a solids addition funnel over 45 minutes.

    • Caution: Monitor internal temperature (keep < 70°C) and gas evolution (CO₂).

  • Reaction Phase:

    • Heat reaction to Reflux (approx. 80-82°C) .

    • Agitate for 6–8 hours.

    • IPC (In-Process Control): Check HPLC/TLC. Target: < 1.0% residual 2-Nitrophenol.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to 20–25°C .

    • Filter off inorganic salts (KCl, excess K₂CO₃). Wash the cake with MeCN (200 mL).

    • Concentrate the filtrate under vacuum to approx. 30% of original volume.

    • Slowly add Water (2.0 L) to the residue with vigorous stirring. The product will precipitate as a beige/yellow solid.

    • Cool to 0–5°C and age for 2 hours.

  • Isolation:

    • Filter the solid.[1]

    • Wash with water (2 x 500 mL) to remove residual base and nitrophenol traces.

    • Dry in a vacuum oven at 45°C for 12 hours.

  • Expected Yield: 85–90%

  • Appearance: Pale yellow solid.[1]

Step 2: Nitro Reduction (Catalytic Hydrogenation)

Strategic Considerations

The ether linkage is stable to hydrogenation, but the thiazole ring sulfur can poison Palladium catalysts if the quality is poor. High catalyst loading (10 wt%) or a sulfur-resistant catalyst (e.g., Pt/C) may be required if the starting material contains free thiols. Standard 10% Pd/C usually suffices if Step 1 product is well-washed.

Materials & Stoichiometry
ReagentEquiv.RoleCritical Attribute
Nitro Intermediate (3) 1.0SubstrateFrom Step 1
10% Pd/C (50% wet) 5 wt%CatalystPyrophoric when dry
Hydrogen (H₂) 3–5 barReductantFlammable gas
Methanol/THF (1:1) 10 VolSolventSolubilizes both nitro and aniline species
Detailed Protocol
  • Inerting:

    • Charge the Nitro Intermediate (100 g) and Methanol/THF (1.0 L) into a hydrogenation autoclave.

    • Safety: Under Nitrogen flow, add 10% Pd/C (5.0 g dry basis, typically 10g wet paste). Do not add dry catalyst to flammable solvent in air.

  • Hydrogenation:

    • Seal reactor. Purge with Nitrogen (3x), then Hydrogen (3x).

    • Pressurize to 3 bar (approx. 45 psi) H₂.

    • Stir vigorously (gas-liquid mass transfer is rate-limiting).

    • Maintain temperature at 25–30°C . Note: Reaction is exothermic. Cooling jacket may be required.

    • Monitor H₂ uptake. Reaction typically completes in 2–4 hours.[1]

  • Workup:

    • Vent H₂, purge with Nitrogen.

    • Filter the mixture through a Celite pad to remove Pd/C. Keep catalyst wet to prevent ignition.

    • Concentrate the filtrate to dryness.

  • Purification (Recrystallization):

    • Dissolve crude aniline in minimum hot Ethanol .

    • Add n-Heptane until cloudy.

    • Cool slowly to 0°C to crystallize.

    • Filter and dry under vacuum at 40°C.

  • Expected Yield: 90–95%

  • Appearance: Off-white to pale brown crystalline solid.

  • Storage: Store under Nitrogen at 4°C (sensitive to oxidation).

Visualized Workflows

Process Flow Diagram

SynthesisFlow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Reduction Input1 2-Nitrophenol + K2CO3 + MeCN Process1 Reflux 80°C 6-8 Hours Input1->Process1 Input2 4-(Chloromethyl)thiazole HCl Input2->Process1 Slow Add Workup1 Filter Salts -> Water Precipitation Process1->Workup1 Inter Nitro Ether Intermediate (Solid) Workup1->Inter Process2 Hydrogenation MeOH/THF, 25°C Inter->Process2 Input3 H2 Gas (3 bar) Pd/C Catalyst Input3->Process2 Workup2 Celite Filtration (Remove Pd) Process2->Workup2 Final Target: 2-(1,3-Thiazol-4-ylmethoxy)aniline Workup2->Final

Caption: Figure 1. Integrated process flow for the synthesis of 2-(1,3-Thiazol-4-ylmethoxy)aniline.

Impurity Fate Mapping

ImpurityMap Start Raw Materials Imp1 Unreacted Nitrophenol Start->Imp1 Incomplete Rxn Imp2 Thiazole Dimer (Self-reaction) Start->Imp2 Thermal Stress Step1 Step 1 Workup Imp1->Step1 Imp2->Step1 Imp3 Over-reduced Products Step1->Imp1 Removed via Water Wash Step1->Imp2 Removed via Filtrate Step2 Step 2 Crystallization Step1->Step2 Nitro Intermediate Step2->Imp3 Side Rxn Step2->Imp3 Removed via Mother Liquor

Caption: Figure 2. Fate mapping of critical impurities. Red nodes indicate byproducts removed during workup.

Quality Control & Analytical Parameters

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (aromatic) and 280 nm (thiazole).

  • Retention Time Order: Aniline Product < Nitro Intermediate < 2-Nitrophenol.

NMR Characterization (Expected)
  • 1H NMR (400 MHz, DMSO-d6):

    • δ 9.10 (d, 1H, Thiazole C2-H)

    • δ 7.65 (d, 1H, Thiazole C5-H)

    • δ 6.80–6.60 (m, 4H, Aniline Ar-H)

    • δ 5.15 (s, 2H, O-CH₂-Thiazole)

    • δ 4.80 (br s, 2H, -NH₂)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete deprotonationEnsure K₂CO₃ is milled; increase time at 60°C before adding thiazole.
Dark Product (Step 2) Oxidation of anilinePurge solvents with N₂; add small amount of ascorbic acid or EDTA during workup.
Stalled Hydrogenation Catalyst poisoning (Sulfur)Wash Nitro intermediate with dilute NaOH then water; increase catalyst load to 10%.
Exotherm in Step 1 Fast addition of HCl saltSlow down addition rate; verify cooling capacity of reactor.

References

  • Safety Data Sheet: 4-(Chloromethyl)thiazole hydrochloride. (2025). ChemicalBook. Retrieved from

  • General Procedure for O-Alkylation of Nitrophenols. (2015). Asian Journal of Chemistry. "Computational and Spectral Studies of Nimesulide Impurity D: 4-Nitro-2-phenoxy Aniline."[2][3] Retrieved from

  • Catalytic Hydrogenation of Nitroarenes. (2023). MDPI Processes. "Selective Photocatalytic Reduction of Nitrobenzene to Aniline." (Contextual reference for reduction parameters). Retrieved from

  • Thiazole Synthesis Overview. (2020). MDPI Molecules. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs." Retrieved from

Sources

Application

Application Note: Functionalization of the Aniline Group in 2-(1,3-Thiazol-4-ylmethoxy)aniline

Abstract & Strategic Overview 2-(1,3-Thiazol-4-ylmethoxy)aniline is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., KDR/VEGFR inhibitors) and antimicrobial agen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

2-(1,3-Thiazol-4-ylmethoxy)aniline is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., KDR/VEGFR inhibitors) and antimicrobial agents.[1] The molecule features a nucleophilic aniline amine positioned ortho to a thiazol-4-ylmethoxy ether. This specific arrangement presents a unique reactivity profile: the ortho-alkoxy group acts as an electron-donating group (EDG) increasing the nucleophilicity of the aniline, while simultaneously introducing steric bulk and potential intramolecular hydrogen bonding.

This guide details the protocols for functionalizing the primary amine (


) while preserving the integrity of the potentially labile ether linkage and the basic thiazole ring. We focus on three high-value transformations: Amide Coupling , Reductive Amination , and Urea Formation .[1]
Key Chemical Considerations
  • Chemoselectivity: The thiazole nitrogen (

    
    ) is significantly less basic than the aniline (
    
    
    
    ), allowing for selective functionalization of the aniline without protecting the thiazole.
  • Ether Stability: The benzylic-like position of the ether (adjacent to the thiazole) requires avoiding strong Lewis acids (e.g.,

    
    ) or harsh hydrogenolysis conditions which could cleave the C–O bond.
    
  • Solubility: The thiazole moiety imparts polarity; polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM) are recommended.[1]

Decision Matrix & Reaction Landscape

The following diagram outlines the strategic decision-making process for functionalizing this scaffold based on the desired pharmacological outcome.

G Start 2-(1,3-Thiazol-4-ylmethoxy)aniline Decision Target Functionality? Start->Decision Amide Amide (Peptidomimetic) Decision->Amide Rigid Linker Amine Secondary Amine (Solubility/pKa) Decision->Amine Flexible/Basic Urea Urea/Carbamate (H-Bond Donor) Decision->Urea H-Bond Network Method1 Protocol 1: HATU/DIPEA (High Yield, Mild) Amide->Method1 Method2 Protocol 2: Reductive Amination (NaBH(OAc)3, AcOH) Amine->Method2 Method3 Protocol 3: Isocyanate Addition (Atom Economic) Urea->Method3

Figure 1: Strategic workflow for the functionalization of the aniline moiety.

Detailed Experimental Protocols

Protocol 1: Amide Coupling via HATU Activation

Objective: Synthesis of amide derivatives for kinase inhibitor scaffolds. Rationale: Acid chlorides can be too aggressive, potentially protonating the thiazole and causing solubility issues.[1] HATU provides a mild, controlled activation that minimizes side reactions.[1]

Materials:

  • Substrate: 2-(1,3-Thiazol-4-ylmethoxy)aniline (1.0 equiv)[1]

  • Carboxylic Acid (

    
    ): 1.1 equiv[1]
    
  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMF/DCM (1:1)[1]

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (

    
     concentration relative to amine).
    
  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes under nitrogen atmosphere.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir for 10 minutes to form the activated ester (O-At ester). Note: The solution typically turns yellow.

  • Amine Addition: Add 2-(1,3-Thiazol-4-ylmethoxy)aniline (1.0 equiv) dissolved in a minimal amount of DMF.

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS (Target mass

    
    ).
    
  • Workup:

    • Dilute with EtOAc.

    • Wash sequentially with saturated

      
       (2x), water (1x), and brine (1x).[1] Avoid acidic washes (e.g., 1M HCl) to prevent extracting the product into the aqueous phase via thiazole protonation.[1]
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol 2: Reductive Amination (Secondary Amine Synthesis)

Objective: Introduction of alkyl groups to modulate lipophilicity (


) and basicity.[1]
Rationale:  Sodium Triacetoxyborohydride (STAB) is used over 

to avoid toxic cyanide byproducts and because it tolerates the presence of the ether and thiazole functionalities.

Materials:

  • Substrate: 2-(1,3-Thiazol-4-ylmethoxy)aniline (1.0 equiv)[1]

  • Aldehyde (

    
    ): 1.2 equiv[1]
    
  • Reductant:

    
     (STAB) (1.5–2.0 equiv)[1]
    
  • Acid Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM[1]

Step-by-Step Procedure:

  • Imine Formation: Dissolve the aniline (1.0 equiv) and Aldehyde (1.2 equiv) in DCE (

    
    ).
    
  • Acid Catalysis: Add AcOH (1.0 equiv). Critical: The acid catalyzes imine formation but must not be in large excess to avoid hydrolyzing the ether.

  • Equilibration: Stir for 30–60 minutes at RT.

  • Reduction: Add

    
     (1.5 equiv) in portions.
    
  • Reaction: Stir at RT for 12–24 hours.

  • Quench: Quench with saturated aqueous

    
    . Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (3x).

  • Purification: The product often requires amine-functionalized silica or a basic mobile phase (DCM/MeOH/

    
    ) to prevent streaking due to the thiazole.
    
Protocol 3: Urea Synthesis

Objective: Creating hydrogen bond donor/acceptor motifs common in Type II kinase inhibitors.

Materials:

  • Substrate: 2-(1,3-Thiazol-4-ylmethoxy)aniline (1.0 equiv)[1]

  • Isocyanate (

    
    ): 1.1 equiv[1]
    
  • Base: Triethylamine (TEA) (0.5 equiv, catalytic)[1]

  • Solvent: Anhydrous DCM[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the aniline in anhydrous DCM (

    
    ) under nitrogen.
    
  • Addition: Add TEA (0.5 equiv).

  • Reaction: Add the Isocyanate (1.1 equiv) dropwise at

    
    , then allow to warm to RT.
    
  • Precipitation: Often, the urea product precipitates out of DCM.[1]

  • Isolation: Filter the solid and wash with cold DCM/Hexane. If no precipitate forms, concentrate and purify via column chromatography.[1]

Comparative Data & Troubleshooting

Method Comparison Table
ParameterAmide Coupling (HATU)Reductive Amination (STAB)Urea Formation (Isocyanate)
Reaction Time 4–16 Hours12–24 Hours1–4 Hours
Yield (Typical) 80–95%60–85%85–99%
Chemoselectivity High (Aniline > Thiazole)High (Imine > Aldehyde)Very High
Risk Factors Thiazole protonation during workupOver-alkylation (Dialkylation)Moisture sensitivity of isocyanates
Purification Standard SilicaAmine-functionalized SilicaFiltration / Recrystallization
Troubleshooting Guide
  • Problem: Low yield in Amide Coupling.

    • Cause: Thiazole interfering with activation or acting as a ligand.

    • Solution: Ensure excess DIPEA (3–4 equiv) is used to keep the aniline deprotonated. Switch to EDC/HOBt if HATU byproduct removal is difficult.

  • Problem: Cleavage of the ether linkage.

    • Cause: Acidic conditions too harsh (e.g., using TFA or high conc.[1] HCl).

    • Solution: Maintain pH > 4 during workups. Avoid Lewis acids like

      
       or 
      
      
      
      .
  • Problem: Product streaking on TLC/Column.

    • Cause: Interaction of the basic thiazole with acidic silanols on silica gel.

    • Solution: Pre-wash the silica column with 1% Triethylamine in Hexane, or use 1%

      
       in the MeOH/DCM eluent.[1]
      

References

  • Thiazole Scaffolds in Drug Discovery

    • Title: Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery.[2]

    • Source: European Journal of Medicinal Chemistry (2015).[1][2]

    • URL:[Link]

  • Kinase Inhibitor Chemistry (KDR/VEGFR)

    • Title: The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase.[3]

    • Source: Bioorganic & Medicinal Chemistry Letters (2004).[1][3]

    • URL:[Link]

  • General Reductive Amination Protocols

    • Title: Reductive Amination with Sodium Triacetoxyborohydride.[4]

    • Source: Organic Chemistry Portal (Methodology Review).
    • URL:[Link]

  • Thiazole Peptide Synthesis

    • Title: Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides.[1]

    • Source: Chemistry - A European Journal (2024).[5]

    • URL:[Link]

Sources

Method

catalytic hydrogenation protocols for thiazole-ether anilines

Application Note: Advanced Catalytic Hydrogenation Protocols for Thiazole-Ether Anilines Executive Summary & Strategic Context The Challenge: Synthesizing thiazole-ether anilines (often key intermediates in kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Catalytic Hydrogenation Protocols for Thiazole-Ether Anilines

Executive Summary & Strategic Context

The Challenge: Synthesizing thiazole-ether anilines (often key intermediates in kinase inhibitors like Dasatinib or Masitinib) presents a classic "chemoselectivity triangle" conflict:

  • Catalyst Poisoning: The thiazole sulfur atom possesses a lone pair that acts as a Lewis base, irreversibly coordinating to active sites on standard Pd or Pt catalysts (chemisorption), effectively "poisoning" them.[1]

  • Over-Reduction: Aggressive conditions required to overcome poisoning often lead to saturation of the thiazole ring (forming thiazolidines) or cleavage of the C-S bond (desulfurization).[2]

  • Ether Lability: If the ether linkage is benzylic, standard hydrogenolysis conditions will cleave it; however, the primary challenge here is usually the sulfur poisoning of the nitro-reduction catalyst.

The Solution: This guide details two field-proven protocols: Sulfided Platinum (Pt(S)/C) Hydrogenation (The Gold Standard for sulfur tolerance) and Catalytic Transfer Hydrogenation (CTH) (a kinetic workaround).

Mechanistic Insight: The Sulfur Problem

To solve the problem, one must understand the failure mode. Standard Pd/C fails because the adsorption energy of the Thiazole-Sulfur (


) onto Palladium is often higher than that of the Nitro group or Hydrogen.
Diagram 1: Catalyst Poisoning vs. Sulfided Tolerance

G cluster_0 Standard Pd/C (Failure Mode) cluster_1 Sulfided Pt(S)/C (Success Mode) Pd_Surface Pd Active Site Thiazole Thiazole-S (Lone Pair) Thiazole->Pd_Surface Strong Coordination (Irreversible) H2 H2 Gas H2->Pd_Surface Blocked PtS_Surface Pt(S) Modified Surface PtS_Surface->Thiazole Repulsion/Low Affinity Nitro Nitro Group (-NO2) PtS_Surface->Nitro Selective Reduction H2_2 H2 Gas H2_2->PtS_Surface Adsorbs Freely caption Figure 1: Mechanism of sulfur poisoning on Pd vs. selective activity of Sulfided Platinum.

Protocol A: Sulfided Platinum (Pt(S)/C) Hydrogenation

Target Audience: Process Chemists scaling up >10g.

Rationale: Commercially available sulfided platinum (typically 5% Pt on Carbon, sulfided) is pre-poisoned with sulfur. This modification lowers the catalyst's affinity for the thiazole sulfur while retaining sufficient activity to reduce the nitro group. It also suppresses hydrogenolysis, protecting sensitive ether linkages and halogens (Cl, Br) if present.

Materials
  • Substrate: Nitro-phenyl-ether-thiazole (1.0 equiv).

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon). Loading: 2–5 wt% relative to substrate (e.g., 20-50 mg catalyst per 1 g substrate).

  • Solvent: THF/Methanol (1:1 v/v) or Ethyl Acetate (if substrate is soluble). Avoid pure alcohols if transesterification is a risk.

  • Hydrogen Source: H₂ gas (balloon or Parr shaker).[2]

Step-by-Step Procedure
  • Inerting: Charge the reaction vessel (Parr shaker bottle or autoclave) with the nitro substrate. Add solvent.[3] Critical: Sparge the solution with Nitrogen (N₂) for 10 minutes to remove dissolved oxygen (which can induce oxidative side reactions).

  • Catalyst Addition: Under a gentle N₂ flow, add the Pt(S)/C catalyst.

    • Safety Note: While Pt(S)/C is less pyrophoric than Pd/C or Raney Ni, always keep the catalyst wet with solvent during addition.

  • Hydrogenation:

    • Pressure: 30–50 psi (2–3.5 bar). Unlike Pd/C which works at 1 atm, Pt(S)/C is less active and requires moderate pressure.

    • Temperature: Start at Ambient (25°C) .

    • Agitation: High stirring rate (>800 rpm) is non-negotiable to overcome gas-liquid mass transfer limitations.

  • Monitoring (The Self-Validating Step):

    • Monitor H₂ uptake. The reaction should consume 3 molar equivalents of H₂.

    • Checkpoint: If uptake stalls at <50% conversion, increase Temp to 40°C. Do not add more catalyst immediately; sulfur poisoning is usually binary (works or doesn't). Stalling suggests insufficient energy to overcome the activation barrier on the modified surface.

  • Workup:

    • Filter through a pad of Celite® or diatomaceous earth.

    • Wash the cake with THF.

    • Note: The filtrate may be slightly colored due to leaching of sulfur species. A wash with dilute NaOH or EDTA solution can sequester trace metals if needed.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Target Audience: Medicinal Chemists (small scale <1g) or when high-pressure equipment is unavailable.

Rationale: Using Ammonium Formate as a hydrogen donor creates a high local concentration of active hydrogen species on the catalyst surface, often outcompeting the thiazole sulfur for active sites. It allows the use of standard Pd/C in some cases where direct H₂ gas fails.

Materials
  • Catalyst: 10% Pd/C (Standard). Loading: 10 wt% (higher loading required).

  • Hydrogen Donor: Ammonium Formate (5–10 equiv).

  • Solvent: Methanol (anhydrous preferred).

Step-by-Step Procedure
  • Dissolution: Dissolve substrate in Methanol (0.1 M concentration).

  • Catalyst Charge: Add 10 wt% Pd/C under Nitrogen.

  • Donor Addition: Add Ammonium Formate in one portion.

  • Reaction:

    • Heat to Reflux (65°C) .

    • Observation: Evolution of CO₂ and NH₃ gas will occur (bubbling). Ensure the vessel is vented through a bubbler.

  • Endpoint: Reaction is typically fast (30 min – 2 hours).

    • Risk:[2][4][5] If the reaction runs too long, Pd/C may begin to reduce the thiazole ring. Quench immediately upon disappearance of starting material (TLC/LCMS).

Troubleshooting & Optimization Logic

Decision Matrix: Selecting the Right Method

Workflow Start Start: Nitro-Thiazole Reduction Check_Halogen Are Halogens (Cl, Br, I) Present? Start->Check_Halogen Check_Scale Scale > 10g? Check_Halogen->Check_Scale No Protocol_A Protocol A: Sulfided Pt/C (High Selectivity) Check_Halogen->Protocol_A Yes (Pt(S)/C protects halogens) Check_Scale->Protocol_A Yes (Safer, scalable) Protocol_B Protocol B: Transfer Hydrogenation (Rapid, No H2 Gas) Check_Scale->Protocol_B No (Fast, convenient) Halogen_Yes Risk of Dehalogenation Optimization Optimization: 1. Add Vanadium (V) cocatalyst 2. Increase Temp (max 50°C) 3. Switch to Fe/NH4Cl (Chemical Red.) Protocol_A->Optimization If Stalling Protocol_B->Optimization If Incomplete caption Figure 2: Decision matrix for selecting the optimal hydrogenation protocol.

Data Summary: Common Pitfalls
SymptomProbable CauseCorrective Action
Reaction Stalls (<10% Conv) Catalyst Poisoning (S-binding)Switch to Pt(S)/C . If already using, increase pressure to 50 psi.
Over-Reduction (Thiazolidine) Catalyst too active (Pd/C)Switch to Pt(S)/C or reduce temp to 0°C. Stop reaction early.
Dehalogenation (Loss of Cl/F) Pd/C is too aggressiveMust use Sulfided Pt or switch to chemical reduction (Fe/NH₄Cl).
Hydroxylamine Intermediate Incomplete ReductionAdd 1 mol% Vanadium(V) Oxide or Vanadyl Acetylacetonate. (See Ref 3).

References

  • BenchChem Technical Support. Strategies for Selective Catalytic Hydrogenation of Thiazole Rings. (2025).[2][5][6][7][8] Retrieved from

  • Ma, X., et al. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society (via PMC). (2023). Retrieved from

  • Beller, M., et al. Process for the catalytic hydrogenation of aromatic nitro compounds (Vanadium promotion). European Patent EP0825979B1. (1997). Retrieved from

  • Chavan, A. A., et al. Transfer Hydrogenation Studies of Aromatic Nitro Groups Over Nickel-Boron Amorphous Alloy Catalysts. Current Catalysis. (2016).[6] Retrieved from

  • Common Organic Chemistry. Nitro Reduction - Common Conditions (Pt/C Sulfided). (2025).[2][5][6][7][8] Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Reaction Yield of 2-(1,3-Thiazol-4-ylmethoxy)aniline Synthesis

Introduction 2-(1,3-Thiazol-4-ylmethoxy)aniline is a valuable building block in medicinal chemistry and drug development, frequently utilized as a key intermediate. Its synthesis is most commonly achieved via a Williamso...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(1,3-Thiazol-4-ylmethoxy)aniline is a valuable building block in medicinal chemistry and drug development, frequently utilized as a key intermediate. Its synthesis is most commonly achieved via a Williamson ether synthesis, involving the nucleophilic substitution of a halide by the phenoxide of 2-aminophenol.[1][2][3] While theoretically straightforward, this reaction is often plagued by low yields and complex product mixtures. The primary challenge arises from the inherent bifunctional nature of 2-aminophenol, which possesses two nucleophilic centers: the hydroxyl group and the amino group.[4][5]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting manual and a set of frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-(1,3-Thiazol-4-ylmethoxy)aniline. Our focus is on providing scientifically-grounded, actionable strategies to enhance chemoselectivity, minimize side reactions, and ultimately improve the overall reaction yield and purity.

Core Reaction and Competing Pathways

The desired transformation is the O-alkylation of 2-aminophenol with 4-(chloromethyl)thiazole. However, the nucleophilic amino group can compete, leading to undesired N-alkylation and N,O-dialkylation products.

G aminophenol 2-Aminophenol center_node aminophenol->center_node thiazole 4-(Chloromethyl)thiazole (Electrophile) thiazole->center_node hydrolysis Side Product 4-(Hydroxymethyl)thiazole (Electrophile Hydrolysis) thiazole->hydrolysis Degradation base Base (e.g., K₂CO₃) base->center_node O_alk Desired Product 2-(1,3-Thiazol-4-ylmethoxy)aniline (O-Alkylation) center_node->O_alk  Desired Pathway (SN2) N_alk Side Product N-(1,3-Thiazol-4-ylmethyl)-2-aminophenol (N-Alkylation) center_node->N_alk Competing Pathway di_alk Side Product N,O-Dialkylation N_alk->di_alk Further Alkylation

Caption: Core reaction scheme and major competing pathways.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and corrective actions.

Q1: My reaction is stalled or shows very low conversion of starting materials. What are the likely causes?

A1: Low or no conversion typically points to issues with nucleophile generation, electrophile stability, or suboptimal reaction conditions.

  • Insufficient Deprotonation: The Williamson ether synthesis requires the deprotonation of the phenolic hydroxyl group to form the more potent phenoxide nucleophile.[4][5] The pKa of the phenolic proton in 2-aminophenol is approximately 10, while the pKa of the anilinium ion is around 4.6. A base must be strong enough to deprotonate the phenol but ideally not the amine.

    • Causality: An insufficient amount of base or a base that is too weak (e.g., NaHCO₃) will result in a low concentration of the active phenoxide nucleophile, thus stalling the reaction.

    • Solution: Use at least 1.5-2.0 equivalents of a moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered to maximize surface area.

  • Poor Reagent Quality or Moisture:

    • Causality: 4-(chloromethyl)thiazole is susceptible to hydrolysis, especially in the presence of moisture and base, which degrades it to the unreactive 4-(hydroxymethyl)thiazole.[6] Anhydrous solvents are critical, as water can quench the generated phenoxide.[5]

    • Solution: Use high-purity, anhydrous solvents (e.g., dry Acetone, DMF, or Acetonitrile). Ensure the 4-(chloromethyl)thiazole hydrochloride is properly neutralized to its free base form before use or that sufficient base is present to do so in situ. Store the alkylating agent in a desiccator.

  • Inappropriate Reaction Temperature:

    • Causality: S_N2 reactions have an activation energy barrier that must be overcome.[3] Room temperature may be insufficient to drive the reaction at a practical rate.

    • Solution: Gently heat the reaction mixture, typically to the reflux temperature of the solvent (e.g., acetone at ~56°C). Monitor the temperature closely, as excessively high temperatures can promote side reactions and reagent degradation.[5]

Q2: My TLC/LC-MS analysis shows a complex mixture of products, and the yield of my desired ether is low. How can I improve selectivity?

A2: This is the most common problem and is almost certainly due to competing N-alkylation.[4][5] The nitrogen atom of the amino group, while less nucleophilic than the phenoxide, can still attack the electrophile.

  • Understanding the Competition:

    • O-Alkylation (Desired): Favored by generating the highly nucleophilic phenoxide with a suitable base. This is the "harder" nucleophile.

    • N-Alkylation (Undesired): The lone pair on the "softer" nitrogen atom can directly attack the electrophile. This reaction is often competitive, especially in polar aprotic solvents which solvate the phenoxide less effectively.

FeatureO-Alkylation (Desired)N-Alkylation (Side Reaction)
Nucleophile Phenoxide (Ar-O⁻)Amino Group (Ar-NH₂)
Generation Requires deprotonation by a base.Intrinsically present.
Relative Rate Generally faster if phenoxide concentration is high.Can be significant, especially at higher temperatures.
Product 2-(1,3-Thiazol-4-ylmethoxy)anilineN-(1,3-Thiazol-4-ylmethyl)-2-aminophenol
  • Strategic Solutions for Selectivity:

    • Optimize Direct Alkylation Conditions:

      • Choice of Base: Cesium carbonate (Cs₂CO₃) is often superior to K₂CO₃ due to the "cesium effect," which results in a more 'naked' and highly reactive phenoxide anion, promoting faster O-alkylation.

      • Solvent: A less polar solvent like acetone or THF can favor O-alkylation over N-alkylation compared to highly polar solvents like DMF or DMSO.

      • Order of Addition: Add the 4-(chloromethyl)thiazole slowly to the mixture of 2-aminophenol and base. This ensures a high concentration of the phenoxide is present to react immediately, minimizing the chance for the electrophile to react with the neutral amino group.

    • Implement an Amine Protection Strategy: This is the most robust method for guaranteeing O-selectivity.[5] The strategy involves protecting the nucleophilic amino group, performing the etherification, and then removing the protecting group.

G A 2-Aminophenol B Protect Amino Group (e.g., Acetylation) A->B C N-(2-hydroxyphenyl)acetamide B->C D O-Alkylation (Williamson Ether Synthesis) C->D E Protected Product D->E F Deprotection (e.g., Acid/Base Hydrolysis) E->F G Final Pure Product F->G G start Initial Synthesis Attempt check_outcome Analyze Crude Product (TLC, LC-MS) start->check_outcome low_conv Low Conversion / No Reaction check_outcome->low_conv Incomplete? complex_mix Complex Mixture / Low Selectivity check_outcome->complex_mix Impure? good_yield Good Yield & Purity check_outcome->good_yield Clean? action_low_conv1 Verify Reagent Quality (Anhydrous Conditions) low_conv->action_low_conv1 Re-run Experiment action_complex1 Optimize Direct Method: • Use Cs₂CO₃ • Slow Electrophile Addition • Change Solvent (e.g., Acetone) complex_mix->action_complex1 action_complex2 Implement Protection Strategy (See Protocol B) complex_mix->action_complex2 end_process Proceed to Purification & Scale-Up good_yield->end_process action_low_conv2 Increase Base Equivalents (Use K₂CO₃ or Cs₂CO₃) action_low_conv1->action_low_conv2 Re-run Experiment action_low_conv3 Increase Reaction Temp. (Gentle Reflux) action_low_conv2->action_low_conv3 Re-run Experiment action_low_conv3->start Re-run Experiment action_complex1->start Re-run Experiment action_complex2->start Re-run Experiment

Sources

Optimization

purification methods for 2-(1,3-Thiazol-4-ylmethoxy)aniline impurities

Technical Support Center: 2-(1,3-Thiazol-4-ylmethoxy)aniline Ticket ID: #THZ-404 | Status: Open Subject: Impurity Profiling & Purification Protocols Assigned Specialist: Senior Application Scientist, Separation Sciences...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(1,3-Thiazol-4-ylmethoxy)aniline Ticket ID: #THZ-404 | Status: Open Subject: Impurity Profiling & Purification Protocols Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The "Ticket" Context

User Issue: "I am synthesizing 2-(1,3-Thiazol-4-ylmethoxy)aniline for a kinase inhibitor project. My LC-MS shows a purity of 85%. I see a persistent yellow impurity (


) and a cluster of peaks near the baseline. Recrystallization from ethanol failed to remove them. Advise on purification."

Specialist Analysis: This compound is a "Janus" molecule—possessing both a basic aniline handle and a basic thiazole ring, linked by a fragile ether bridge. The impurities you describe are likely:

  • Yellow Impurity: Unreacted 2-nitrophenol (from the precursor step).

  • Baseline Cluster: Thiazolium salts or oxidative degradation products (azo/azoxy dimers).

  • Silent Impurity: 4-(Chloromethyl)thiazole hydrolysis products (often UV-weak but reactive).

This guide provides a self-validating purification workflow designed to exploit the specific


 differences between your product and its contaminants.

Module 1: Root Cause Analysis (The Synthesis Context)

To purify effectively, we must first map the origin of the impurities. The synthesis typically involves a Williamson ether formation followed by a nitro reduction.

Impurity Origin Flowchart

ImpurityMap cluster_0 Step 1: Ether Formation cluster_1 Step 2: Reduction Reagent1 2-Nitrophenol Inter Nitro-Ether Intermediate Reagent1->Inter Imp1 Impurity A: Unreacted Nitrophenol (Yellow, Acidic) Reagent1->Imp1 Residual Reagent2 4-(Chloromethyl)thiazole Reagent2->Inter Imp2 Impurity B: Hydroxymethyl Thiazole (Hydrolysis) Reagent2->Imp2 H2O Product Target Aniline Inter->Product Fe/HCl or H2/Pd Imp3 Impurity C: Azo/Azoxy Dimers (Colored, Neutral) Inter->Imp3 Partial Red. Imp4 Impurity D: Over-reduced Thiazole (Ring Opening) Inter->Imp4 Harsh Cond.

Figure 1: Genealogical map of impurities. Impurity A is the most common "yellow" contaminant reported in user tickets.

Module 2: The Self-Validating Purification Protocol

Do not rely solely on chromatography. The polarity of the thiazole ring causes tailing on silica, making separation from polar impurities difficult. Use this Acid-Base "Switch" Protocol first. This method uses the chemical properties of the aniline (


) and the thiazole (

) to wash away impurities.
Protocol A: The "pH Switch" Extraction (Recommended)

Target: Removal of Impurity A (Phenols) and Impurity C (Neutrals).

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation with basic thiazoles.

  • The Base Wash (Removal of Phenols):

    • Wash the organic phase with 1M NaOH (

      
      ).
      
    • Mechanism:[1][2][3][4][5][6] 2-Nitrophenol is acidic (

      
      ). NaOH deprotonates it to the water-soluble phenoxide. The target aniline remains neutral and stays in the organic layer.
      
    • Validation: The aqueous layer should turn bright yellow (nitrophenoxide). Keep washing until the aqueous layer is colorless.

  • The Acid Extraction (Isolation of Product):

    • Extract the organic phase with 10% Aqueous Acetic Acid or 0.5M HCl (

      
      ).
      
    • Mechanism:[1][2][3][4][5][6] The aniline and thiazole protonate and move to the aqueous phase. Neutral impurities (azo dimers, unreacted alkyl halides) stay in the EtOAc.

    • Critical Check: Do not discard the aqueous layer! Your product is now in the water.

  • Recovery:

    • Take the acidic aqueous layer and cool to

      
      .
      
    • Slowly basify with saturated

      
        or 6M NaOH  to pH 10.
      
    • Observation: The product should precipitate as an off-white solid.

    • Extract back into EtOAc, dry over

      
      , and concentrate.
      
Protocol B: Recrystallization (Polishing)

If Protocol A yields >95% purity but color persists:

  • Solvent System: Toluene : Heptane (1:3).

  • Procedure: Dissolve in minimum hot toluene (

    
    ). Add heptane dropwise until turbidity appears.[7] Cool slowly to 
    
    
    
    .
  • Why this works: Thiazole anilines often crystallize well from aromatic solvents, while polar degradation products oil out or stay in solution.

Module 3: Troubleshooting & FAQs

Q1: My product tails significantly on TLC/Column. How do I fix this?

Root Cause: The basic nitrogen on the thiazole and aniline interacts with the acidic silanols on the silica gel. Solution: You must "deactivate" the silica.

  • Mobile Phase: Add 1% Triethylamine (TEA) to your DCM/MeOH gradient.

  • Alternative: Use amine-functionalized silica cartridges if available.

  • TLC Visualization: Do not use Ninhydrin (it reacts with all amines). Use UV (254 nm) or Iodine stain for better contrast.

Q2: I see a new impurity appearing during storage. Is the ether cleaving?

Root Cause: Yes, the methylene bridge between the thiazole and oxygen is susceptible to autoxidation or acid-catalyzed hydrolysis. Stability Protocol:

  • Store the aniline as the HCl salt . The salt form stabilizes the amine and reduces electron density on the ether oxygen, preventing oxidation.

  • To make salt: Dissolve free base in

    
    , add 1M HCl in ether dropwise. Filter the precipitate.[8]
    
Q3: The yellow color won't go away even after the Base Wash.

Root Cause: You likely have Azobenzene-type impurities formed during the reduction of the nitro group. These are neutral and non-acidic, so NaOH won't remove them. Solution:

  • Use Protocol A, Step 3 (Acid Extraction). The neutral azo compounds will stay in the organic layer while your protonated product moves to water. This is the only reliable way to separate azo dyes from anilines without chromatography.

Module 4: Quantitative Data Summary

Impurity TypeChemical NatureDetection (

in 5% MeOH/DCM)
Removal Strategy
2-Nitrophenol Acidic, Yellow~0.8 (High)1M NaOH Wash
Azo/Azoxy Dimers Neutral, Colored~0.9 (Very High)Acid Extraction (Product to Water)
Hydroxymethyl Thiazole Polar, Alcohol~0.2 (Low)Water Wash / Recrystallization
Thiazolium Salts Ionic0.0 (Baseline)Silica Filtration (elute product, salts stay)

Visual Logic: The "Switch" Extraction

ExtractionLogic Start Crude Mixture (EtOAc Solution) NaOH_Wash Wash with 1M NaOH Start->NaOH_Wash Org1 Organic Layer (Aniline + Neutrals) NaOH_Wash->Org1 Top Layer Aq1 Aqueous Layer (Nitrophenolate) NaOH_Wash->Aq1 Bottom Layer (Discard) Acid_Ext Extract with 10% HCl Org1->Acid_Ext Org2 Organic Layer (Discard: Azo impurities) Acid_Ext->Org2 Top Layer (Discard) Aq2 Aqueous Layer (Product-H+) Acid_Ext->Aq2 Bottom Layer (Keep!) Basify Basify (pH 10) & Extract EtOAc Aq2->Basify Final Pure Product Basify->Final

Figure 2: The "pH Switch" logic gate. This workflow leverages the basicity of the target to separate it from both acidic and neutral contaminants.

References

  • Williamson Ether Synthesis Mechanisms & Side Reactions

    • Master Organic Chemistry.[7] "The Williamson Ether Synthesis."[1][2][5][9] Available at: [Link]

  • Reduction of Nitroarenes to Anilines (Methodology)

    • ResearchGate.[10] "Advice regarding reduction of nitrobenzene to aniline." Available at: [Link]

  • Thiazole Chemistry & Stability

    • National Institutes of Health (PMC). "Thiazole: A Versatile Standalone Moiety." Available at: [Link]

  • Purification of Heterocyclic Amines

Sources

Troubleshooting

Technical Support Center: Solving Solubility Challenges for 2-(1,3-Thiazol-4-ylmethoxy)aniline

Welcome to the technical support center for 2-(1,3-Thiazol-4-ylmethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(1,3-Thiazol-4-ylmethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a molecule possessing both a weakly basic aniline moiety and a thiazole ring, its solubility behavior can be complex and pH-dependent.

This document provides a structured, in-depth approach to systematically diagnose and overcome these solubility issues. We will move from foundational characterization to advanced troubleshooting, explaining the scientific principles behind each strategy to empower you to make informed decisions in your experiments.

Section 1: Foundational Knowledge & Initial Assessment

Before attempting advanced solubilization techniques, it is critical to establish the baseline physicochemical properties of your specific batch of 2-(1,3-Thiazol-4-ylmethoxy)aniline. Public databases lack comprehensive experimental data for this compound, making in-house characterization the mandatory first step.

FAQ: Why is my compound crashing out of solution?

Answer: Precipitation, or "crashing out," occurs when the concentration of the compound exceeds its solubility limit in a given solvent system. For 2-(1,3-Thiazol-4-ylmethoxy)aniline, this is likely due to its limited intrinsic aqueous solubility, which is common for aromatic heterocyclic compounds. The issue can be exacerbated by changes in pH, temperature, or when an organic stock solution (like DMSO) is diluted into an aqueous buffer.

Critical First Step: Determine the Physicochemical Properties

Understanding the following three parameters is essential for designing an effective solubilization strategy.

  • Aqueous Solubility (S₀): The intrinsic solubility in water or a relevant buffer at a specific pH.

  • Ionization Constant (pKa): The pH at which the compound is 50% ionized. The aniline group is basic, and the thiazole nitrogen can also be protonated under acidic conditions.

  • Lipophilicity (LogP/LogD): The ratio of the compound's concentration in an organic phase (like n-octanol) versus an aqueous phase. This indicates its hydrophobicity.

Experimental Protocol 1: Determination of Thermodynamic Aqueous Solubility

This protocol uses the gold-standard "shake-flask" method to determine the equilibrium solubility of the compound.[1][2][3][4]

Objective: To find the maximum concentration of 2-(1,3-Thiazol-4-ylmethoxy)aniline that can be dissolved in a specific aqueous buffer at a set temperature.

Materials:

  • 2-(1,3-Thiazol-4-ylmethoxy)aniline (solid powder)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography with UV detector (HPLC-UV) system

  • Calibrated analytical balance

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer (e.g., 5-10 mg in 1 mL). The presence of undissolved solid is crucial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours. This extended time ensures the solution reaches equilibrium.

  • Phase Separation: After incubation, let the vials stand to allow larger particles to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Sample Collection: Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining micro-particulates.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or Acetonitrile).

    • Create a calibration curve by making a series of dilutions of the stock solution in the mobile phase of your HPLC method.

    • Analyze the filtered supernatant sample by HPLC-UV.

    • Determine the concentration of the compound in your sample by comparing its peak area to the calibration curve. This concentration is the thermodynamic solubility.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common first step to improve the solubility of a compound like this? A: The most straightforward initial approach is typically pH adjustment.[5][6] Since 2-(1,3-Thiazol-4-ylmethoxy)aniline contains a basic aniline group, decreasing the pH of the aqueous solution will protonate this group, forming a more soluble salt.

Q2: I dissolve my compound in DMSO first, but it precipitates when I add it to my aqueous assay buffer. What should I do? A: This is a common issue when the final DMSO concentration is too low to act as an effective co-solvent. The compound is highly soluble in the DMSO stock but crashes out when exposed to the predominantly aqueous environment. Strategies to overcome this include:

  • Increasing the final percentage of DMSO in your assay (if the assay can tolerate it).

  • Using a co-solvent system (see Troubleshooting Guide 2).

  • Employing cyclodextrins to encapsulate the compound before dilution (see Troubleshooting Guide 3).

Q3: Can I just sonicate my sample for longer to get it to dissolve? A: Sonication can help break up solid aggregates and accelerate the rate of dissolution, but it will not increase the compound's thermodynamic solubility. If the concentration is above the solubility limit, the compound will eventually precipitate out of solution, even after sonication.

Q4: Are there any "universal solvents" that can solve my problem? A: While some organic solvents like DMSO and NMP have broad solubilizing power, there is no universal solvent that is compatible with all experimental systems, especially in biological assays where solvent toxicity is a concern.[7] A systematic approach using the techniques described below is more effective.

Section 3: Systematic Troubleshooting Guides

Troubleshooting Guide 1: pH Adjustment

Core Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution. For a weak base like the aniline moiety in your compound, solubility increases dramatically in acidic conditions where it becomes protonated and forms a more polar, soluble salt.

Q: How do I systematically use pH to increase solubility?

A: Create a pH-Solubility Profile.

Experimental Protocol 2: Generating a pH-Solubility Profile

Objective: To determine the optimal pH range for dissolving 2-(1,3-Thiazol-4-ylmethoxy)aniline.

Procedure:

  • Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 9).

  • Using the shake-flask method described in Experimental Protocol 1, determine the solubility of your compound in each of these buffers.

  • Plot the measured solubility (on a log scale) against the pH.

  • The resulting graph will show you the pH range where your compound is most soluble. For this compound, you should expect to see a significant increase in solubility as the pH decreases below its pKa.

Data Interpretation:

pH RangeExpected State of Aniline GroupExpected Solubility
pH < pKaPredominantly Ionized (Protonated)High
pH = pKa50% IonizedIntermediate
pH > pKaPredominantly NeutralLow (Intrinsic Solubility)
Troubleshooting Guide 2: Co-solvent Systems

Core Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[2] This makes the environment more favorable for dissolving hydrophobic molecules.

Q: My assay has a low tolerance for DMSO. What other co-solvents can I try?

A: Several biocompatible co-solvents can be used. The choice depends on the tolerance of your specific experimental system.

Commonly Used Co-solvents for Biological Assays:

Co-solventProperties & ConsiderationsTypical Starting % (v/v)
Ethanol Widely used, can cause protein precipitation at high concentrations.1-5%
Propylene Glycol (PG) Good solubilizer, often used in pharmaceutical formulations.5-20%
Polyethylene Glycol 400 (PEG 400) Low toxicity, effective for many poorly soluble drugs.[5][8]10-30%
Glycerol Viscous, very low toxicity.5-20%

Experimental Protocol 3: Screening Co-solvent Systems

Objective: To find a co-solvent mixture that dissolves the compound at the desired concentration while remaining compatible with the downstream application.

  • Prepare several aqueous buffer solutions containing different co-solvents at varying percentages (e.g., 5%, 10%, 20% of Ethanol, PG, and PEG 400).

  • Attempt to dissolve your compound directly in these co-solvent/buffer mixtures at your target concentration.

  • Observe for complete dissolution (no visible particulates).

  • Crucially, run a vehicle control in your assay with each successful co-solvent system to ensure the solvent mixture itself does not interfere with the experimental results.

Workflow for Selecting a Co-Solvent System:

Caption: Decision workflow for choosing a co-solvent.

Troubleshooting Guide 3: Complexation with Cyclodextrins

Core Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[3][9] They can encapsulate poorly soluble "guest" molecules, like 2-(1,3-Thiazol-4-ylmethoxy)aniline, forming a water-soluble "inclusion complex."[1][9]

Q: When should I consider using cyclodextrins?

A: Cyclodextrins are an excellent choice when pH modification is not feasible and co-solvents interfere with your assay. They are particularly effective for aromatic compounds that can fit within their hydrophobic core. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and low toxicity.[3]

Mechanism of Cyclodextrin Solubilization:

G Drug Insoluble Drug Molecule (Hydrophobic) Complex Water-Soluble Drug-CD Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) p1->p2 p2->Complex Encapsulation p2->p3

Sources

Optimization

Technical Support Center: Recrystallization of 2-(1,3-Thiazol-4-ylmethoxy)aniline

Executive Summary & Solvent Selection Matrix Recrystallizing 2-(1,3-Thiazol-4-ylmethoxy)aniline presents a dual challenge common to heteroaryl-ether anilines: the aniline moiety is prone to oxidative degradation (discolo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solvent Selection Matrix

Recrystallizing 2-(1,3-Thiazol-4-ylmethoxy)aniline presents a dual challenge common to heteroaryl-ether anilines: the aniline moiety is prone to oxidative degradation (discoloration), while the ether linkage increases conformational flexibility, often leading to "oiling out" rather than crystallization.

The following matrix is derived from the solubility parameters of the 2-aminothiazole and aniline pharmacophores.

Solvent Screening Matrix
Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (EtOH) PrimaryHigh Excellent solubility for the thiazole core; moderate for the aniline. Best starting point.
Isopropanol (IPA) PrimaryHigh Slightly higher boiling point than EtOH; promotes slower crystal growth.
Ethyl Acetate (EtOAc) PrimaryMedium Good for initial dissolution, but may hold impurities too well.
Heptane Anti-SolventHigh Preferred over Hexane (higher BP). Induces precipitation gently.
Water Anti-SolventLow/Risky Caution: High risk of oiling out due to the "Lle" (Liquid-Liquid equilibrium) gap. Use only with alcohols.
Dichloromethane (DCM) --Avoid Too high solubility; difficult to recover yield.

Troubleshooting Guides (Q&A)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is the most frequent failure mode for 2-(1,3-Thiazol-4-ylmethoxy)aniline. The compound is likely entering a "metastable zone" where it separates as a liquid phase before it can nucleate as a solid. This is exacerbated by the flexible ether linker.

Corrective Action Workflow:

  • Re-dissolve: Heat the mixture back to a clear solution.

  • Seed at the Cloud Point: Cool slowly. The moment you see turbidity (cloudiness), add 0.1 - 0.5 wt% of pure seed crystals .

  • Isothermal Aging: Hold the temperature constant at this cloud point for 30–60 minutes. Do not cool further until a distinct solid bed forms.

  • Slow Cooling: Cool at a rate of 5°C/hour.

Why this works: Seeding bypasses the energy barrier for nucleation, allowing the oil droplets to deposit onto the crystal lattice rather than coalescing into a gum [1].

Issue 2: "The crystals are turning brown/black during filtration."

Diagnosis: Aniline oxidation.[1][2][3][4][5] The amino group (-NH₂) is electron-rich and reacts with atmospheric oxygen to form quinoid impurities (highly colored) [2].[5]

Corrective Action:

  • Degassing: Sparge your solvent (EtOH/IPA) with Nitrogen or Argon for 15 minutes before dissolving the solid.

  • Add an Antioxidant: Add a trace amount (<1 wt%) of Sodium Dithionite (Na₂S₂O₄) or Ascorbic Acid to the crystallization liquor.

  • Acid Salt Conversion (Alternative): If the free base is too unstable, convert it to the Hydrochloride (HCl) salt using 1M HCl in EtOH. The salt form is significantly more resistant to oxidation.

Issue 3: "Yield is low (<50%) despite cooling to 0°C."

Diagnosis: The thiazole ring increases polarity, making the compound too soluble in pure alcohols.

Corrective Action: Switch to a Binary Solvent System .

  • Dissolve in minimal hot Ethyl Acetate .

  • Slowly add hot Heptane until persistent cloudiness appears.

  • Cool slowly.[3][6] The non-polar anti-solvent forces the polar thiazole-aniline out of solution more effectively than temperature alone.

Visual Workflows (Graphviz)

Diagram 1: Solvent Selection Decision Tree

This logic flow guides you to the correct solvent system based on your crude material's behavior.

SolventSelection Start Start: Crude 2-(1,3-Thiazol-4-ylmethoxy)aniline SolubilityTest Test Solubility in Hot EtOH (5 vol) Start->SolubilityTest Soluble Fully Soluble? SolubilityTest->Soluble YesSoluble Cool to RT Soluble->YesSoluble Yes NotSoluble Add Co-Solvent (EtOAc or THF) Soluble->NotSoluble No (Insoluble) CrystalsForm Crystals Form? YesSoluble->CrystalsForm Success Harvest Crystals (Wash with cold EtOH) CrystalsForm->Success Yes NoCrystals Add Anti-Solvent (Heptane dropwise) CrystalsForm->NoCrystals No (Remains Soluble) NoCrystals->Success Cool & Filter NotSoluble->YesSoluble Re-heat

Caption: Decision logic for selecting the primary and secondary solvents based on initial solubility observations.

Diagram 2: "Oiling Out" Rescue Protocol

A specific workflow for recovering the batch when liquid-liquid phase separation occurs.

OilingOutRescue State_Oil State: Oily Droplets (Emulsion) Action_Heat Re-heat to Reflux (Clear Solution) State_Oil->Action_Heat Reset System Action_Seed Cool to Cloud Point THEN ADD SEEDS Action_Heat->Action_Seed Controlled Cooling Action_Age Isothermal Aging (Hold 30-60 mins) Action_Seed->Action_Age Prevent Oil Action_Cool Slow Cool (5°C per hour) Action_Age->Action_Cool Growth Phase State_Crystal Crystalline Solid Action_Cool->State_Crystal

Caption: Step-by-step thermal profile to convert an oiled-out emulsion into a filterable crystalline solid.

Standard Operating Procedure (SOP)

Protocol: Recrystallization of 2-(1,3-Thiazol-4-ylmethoxy)aniline

Objective: Purify crude material to >98% HPLC purity while minimizing oxidative degradation.

Materials:

  • Crude 2-(1,3-Thiazol-4-ylmethoxy)aniline

  • Solvent A: Ethanol (Absolute)[7]

  • Solvent B: Heptane

  • Nitrogen (gas) source

  • Activated Charcoal (optional, for color removal)

Step-by-Step Procedure:

  • Preparation: Flush the crystallization flask with Nitrogen for 5 minutes to displace oxygen.

  • Dissolution:

    • Add crude solid to the flask.

    • Add Ethanol (5 mL per gram of solid) .

    • Heat to reflux (approx. 78°C) with stirring.

    • Note: If solid does not dissolve, add more Ethanol in 0.5 mL/g increments.

  • Decolorization (Optional):

    • If the solution is dark brown, add Activated Charcoal (5 wt%). Stir for 5 mins at reflux.

    • Filter hot through a Celite pad. (Pre-heat the funnel to prevent crystallization in the stem).[3]

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.[6]

    • Critical Step: If no crystals form by 40°C, add Heptane dropwise until a faint turbidity persists, then add a seed crystal.

  • Isolation:

    • Cool the flask in an ice bath (0–5°C) for 1 hour to maximize yield.

    • Filter via vacuum filtration.[6][8]

    • Wash the cake with cold Heptane/Ethanol (9:1 ratio).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours. Avoid higher temperatures to prevent oxidation.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of 1,3-Thiazole Derivatives. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Troubleshooting

Technical Support Center: Stability of 2-(1,3-Thiazol-4-ylmethoxy)aniline

This technical support guide is designed for researchers, scientists, and drug development professionals to address potential stability issues of 2-(1,3-Thiazol-4-ylmethoxy)aniline under acidic conditions. This document...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address potential stability issues of 2-(1,3-Thiazol-4-ylmethoxy)aniline under acidic conditions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experimental results.

Introduction

2-(1,3-Thiazol-4-ylmethoxy)aniline is a molecule of interest in pharmaceutical research, incorporating a thiazole ring, an ether linkage, and an aniline moiety. Understanding its stability profile, particularly in acidic environments commonly encountered during formulation, storage, and biological testing, is critical for the development of safe and efficacious products. This guide will explore the potential degradation pathways and provide practical strategies to assess and mitigate instability.

Frequently Asked Questions (FAQs)

Q1: My HPLC analysis of 2-(1,3-Thiazol-4-ylmethoxy)aniline shows new peaks appearing over time when the compound is in an acidic solution. What could be happening?

A1: The appearance of new peaks in your chromatogram is a strong indicator of chemical degradation. Given the structure of 2-(1,3-Thiazol-4-ylmethoxy)aniline, there are two primary sites susceptible to acid-catalyzed hydrolysis: the ether linkage and the thiazole ring.

  • Ether Linkage Cleavage: While ether linkages are generally more stable than esters, they can be cleaved under strong acidic conditions.[1][2] This would result in the formation of 4-aminophenol and 4-(hydroxymethyl)-1,3-thiazole.

  • Thiazole Ring Hydrolysis: The thiazole ring, although aromatic and generally stable, can undergo hydrolysis under certain acidic conditions, which may be influenced by the substituents on the ring.[3][4] This could lead to the formation of various smaller, more polar degradation products.

  • Aniline Moiety: In acidic conditions, the aniline amine group will be protonated. While this generally deactivates the aromatic ring towards electrophilic substitution, it doesn't prevent hydrolysis of other functional groups.[5] Extreme pH conditions (both high and low) have been shown to influence the hydrolysis of aniline derivatives.[6]

To identify the degradation products, it is recommended to perform a forced degradation study and characterize the resulting impurities using techniques like LC-MS/MS.

Q2: I am planning a forced degradation study for this compound. What are the recommended starting conditions for acid hydrolysis?

A2: For a comprehensive forced degradation study, it is advisable to start with moderately stressful conditions and escalate if no significant degradation is observed. A good starting point for acid hydrolysis would be:

  • Acid: 0.1 M Hydrochloric Acid (HCl) or 0.1 M Sulfuric Acid (H₂SO₄).

  • Temperature: 60°C.

  • Time: Monitor the reaction at several time points (e.g., 2, 4, 8, 12, and 24 hours).

The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed in sufficient quantities for detection and characterization without completely consuming the starting material.[7] If minimal degradation is observed, you can increase the acid concentration (e.g., to 1 M HCl) or the temperature.[3][8]

Q3: Can the methoxy group on the aniline ring influence the stability of the molecule?

A3: Yes, the methoxy group can influence the molecule's stability. As an electron-donating group, the methoxy substituent on the phenyl ring increases the electron density of the ring, which could potentially influence the reactivity of the adjacent ether linkage. However, the primary concern under acidic conditions is the direct cleavage of the ether bond. The ether linkage in anisole (a simple analog) is known to be stable under ambient conditions but susceptible to cleavage by strong acids.[9][10][11]

Q4: What analytical techniques are best suited for monitoring the stability of 2-(1,3-Thiazol-4-ylmethoxy)aniline and its potential degradants?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for this purpose. An ideal HPLC method should be able to separate the parent compound from all potential degradation products.

  • HPLC with UV detection: This is a standard and robust method for quantitative analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is invaluable for the identification and structural elucidation of unknown degradation products.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This could be useful if any of the degradation products are sufficiently volatile.[12]

Troubleshooting Guide

Problem Possible Causes Troubleshooting & Optimization Steps
Rapid and extensive degradation under mild acidic conditions (e.g., >50% degradation in <2 hours with 0.1 M HCl at RT). The compound is highly labile in acid. The ether linkage or thiazole ring may be unexpectedly sensitive.1. Reduce Stress Conditions: Use a lower acid concentration (e.g., 0.01 M HCl) and/or a lower temperature (e.g., room temperature or 40°C). 2. Time-Course Study: Analyze samples at very early time points (e.g., 5, 15, 30, 60 minutes) to capture the initial degradation profile.
No significant degradation observed even under harsh acidic conditions (e.g., 1 M HCl at 80°C for 24 hours). The compound is highly stable under the tested conditions.1. Increase Stress Severity: Consider using a stronger acid (e.g., 2 M HCl) or a higher temperature, but be mindful of potential secondary degradation pathways. 2. Extend Duration: Continue the study for a longer period (e.g., 48-72 hours). 3. Confirm Analytical Method: Ensure your analytical method is capable of detecting small changes and that the parent peak is not co-eluting with a degradant.
Poor mass balance in the HPLC analysis of stressed samples (sum of parent and degradant peaks is significantly less than 100%). 1. Formation of non-UV active degradants. 2. Formation of volatile degradants. 3. Degradants are not eluting from the HPLC column. 4. Precipitation of the parent compound or degradants. 1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. 2. Analyze by GC-MS: Check for the presence of volatile compounds. 3. Modify HPLC Method: Alter the mobile phase composition or gradient to ensure all components are eluted. 4. Visual Inspection: Check for any precipitate in the sample vials. If present, try to dissolve it in a stronger solvent for analysis.
Appearance of a single, large degradation peak. A primary, dominant degradation pathway exists.This simplifies analysis. Focus on isolating and identifying this major degradant using techniques like preparative HPLC followed by NMR and MS analysis.
Appearance of multiple, small, and unresolved peaks. Complex degradation pathways or secondary degradation of initial products.1. Milder Conditions: Use less stringent stress conditions to favor the formation of primary degradants. 2. Optimize HPLC Method: Improve the chromatographic resolution by adjusting the column, mobile phase, or gradient. 3. Time-Course Analysis: Analyze samples at multiple time points to track the formation and disappearance of peaks, helping to distinguish primary from secondary degradants.

Experimental Protocols

Protocol 1: Forced Acid Degradation Study

Objective: To generate potential degradation products of 2-(1,3-Thiazol-4-ylmethoxy)aniline under acidic conditions for the development of a stability-indicating analytical method.

Materials:

  • 2-(1,3-Thiazol-4-ylmethoxy)aniline

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric Acid (HCl), 1 M and 0.1 M solutions

  • Sodium Hydroxide (NaOH), 1 M and 0.1 M solutions (for neutralization)

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV detector

  • LC-MS/MS system (for identification)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-(1,3-Thiazol-4-ylmethoxy)aniline in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To a 10 mL volumetric flask, add 1 mL of the stock solution.

    • Add 1 mL of 1 M HCl to achieve a final acid concentration of 0.1 M.

    • Dilute to volume with a 50:50 mixture of methanol (or acetonitrile) and water.

    • Prepare a control sample by adding 1 mL of stock solution and 1 mL of water, and diluting to 10 mL with the same diluent.

  • Incubation:

    • Place the stressed and control samples in a water bath or oven set to 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Before analysis, neutralize the acidic samples by adding an equimolar amount of NaOH.

    • Dilute the samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

    • Analyze the samples using a validated stability-indicating HPLC method.

    • For identification of unknown peaks, analyze the stressed samples by LC-MS/MS.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 2-(1,3-Thiazol-4-ylmethoxy)aniline from its degradation products.

Starting HPLC Parameters:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the parent compound)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity (using stressed samples), linearity, accuracy, precision, and robustness.

Visualizing Potential Degradation and Workflow

Potential Acidic Degradation Pathways

2-(1,3-Thiazol-4-ylmethoxy)aniline 2-(1,3-Thiazol-4-ylmethoxy)aniline Protonated Intermediate Protonated Intermediate 2-(1,3-Thiazol-4-ylmethoxy)aniline->Protonated Intermediate  H+ Degradation Product 1 (Ether Cleavage) 4-Aminophenol + 4-(Hydroxymethyl)-1,3-thiazole Protonated Intermediate->Degradation Product 1 (Ether Cleavage)  H2O Degradation Product 2 (Thiazole Hydrolysis) Thiazole Ring Opened Products Protonated Intermediate->Degradation Product 2 (Thiazole Hydrolysis)  H2O cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Stock Solution Stock Solution Acidic Stress Sample Acidic Stress Sample Stock Solution->Acidic Stress Sample Control Sample Control Sample Stock Solution->Control Sample HPLC-UV Analysis HPLC-UV Analysis Acidic Stress Sample->HPLC-UV Analysis Neutralize & Dilute LC-MS/MS Analysis LC-MS/MS Analysis Acidic Stress Sample->LC-MS/MS Analysis Characterization Control Sample->HPLC-UV Analysis Dilute Peak Purity Analysis Peak Purity Analysis HPLC-UV Analysis->Peak Purity Analysis Degradation Profile Degradation Profile HPLC-UV Analysis->Degradation Profile Structure Elucidation Structure Elucidation LC-MS/MS Analysis->Structure Elucidation

Caption: Workflow for forced degradation and analysis.

References

  • Vertex AI Search. (2025, June 24). Anisole Chemical Properties: Structure, Characteristics & Industrial Significance.
  • Wikipedia. (n.d.). Anisole.
  • Wanhongrun Blog. (2025, December 24). How does anisole react with acids?
  • Oreate AI Blog. (2026, January 19).
  • Quora. (2018, November 19).
  • ScienceDirect. (n.d.).
  • PharmaInfo. (n.d.).
  • IJSDR. (n.d.).
  • IVT Network. (n.d.).
  • ResolveMass Laboratories. (2025, November 5).
  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Wiley Online Library. (n.d.).
  • BenchChem. (n.d.). degradation pathways of 2-amino-1,3,4-thiadiazoles under experimental conditions.
  • Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-.
  • ECHEMI. (n.d.). 104-94-9, 4-Methoxyaniline Formula.
  • ScienceDirect. (n.d.).
  • SpringerLink. (n.d.). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues.
  • ScienceDirect. (n.d.).
  • BenchChem. (n.d.).
  • PubMed Central (PMC). (n.d.).
  • MDPI. (2019, August 23). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones.
  • MDPI. (2025, April 23). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Interaction of 2-Amino-1,3,4-thiadiazoles with 1,2,4-Triazine-5-carbonitriles | Request PDF.

Sources

Optimization

Technical Support Center: Prevention of 2-(1,3-Thiazol-4-ylmethoxy)aniline Degradation During Storage

Welcome to the technical support center for 2-(1,3-Thiazol-4-ylmethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(1,3-Thiazol-4-ylmethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this compound during storage. As a molecule incorporating both a reactive aniline moiety and a thiazole heterocycle, 2-(1,3-Thiazol-4-ylmethoxy)aniline is susceptible to specific degradation pathways that can compromise experimental outcomes. This document offers a structured approach to understanding and mitigating these challenges.

Introduction: The Stability Challenges of 2-(1,3-Thiazol-4-ylmethoxy)aniline

2-(1,3-Thiazol-4-ylmethoxy)aniline is a bifunctional molecule with inherent stability concerns stemming from its constituent chemical groups. The aniline portion is prone to oxidation, while the thiazole ring can also undergo oxidative and light-induced degradation. Understanding these potential degradation pathways is crucial for maintaining the compound's purity and reactivity for research applications. This guide will delve into the common causes of degradation and provide actionable protocols for prevention.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the storage and handling of 2-(1,3-Thiazol-4-ylmethoxy)aniline.

Q1: My sample of 2-(1,3-Thiazol-4-ylmethoxy)aniline has changed color from a light hue to a darker brown/reddish color. What is the cause?

A1: The discoloration of your sample is a common indicator of degradation, primarily due to the oxidation of the aniline moiety.[1][2] When exposed to air and/or light, anilines can oxidize to form highly colored impurities such as nitroso and nitro derivatives, and can also lead to the formation of azobenzene.[3][4] This process is often accelerated by elevated temperatures.

Q2: What are the optimal storage conditions to prevent the degradation of 2-(1,3-Thiazol-4-ylmethoxy)aniline?

A2: To ensure the long-term stability of 2-(1,3-Thiazol-4-ylmethoxy)aniline, we recommend the following storage conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CReduces the rate of chemical degradation, including oxidation.[5]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the aniline and thiazole moieties by excluding atmospheric oxygen.[5]
Light Amber vial or protection from lightProtects the compound from light-induced degradation, as both aniline and thiazole rings can be light-sensitive.[6][7][8]
Container Tightly sealed glass vialPrevents exposure to air and moisture, which can contribute to degradation.[6]
pH Neutral (if in solution)Extreme pH values can accelerate the degradation of anilines.[9]
Q3: Can I store 2-(1,3-Thiazol-4-ylmethoxy)aniline in a DMSO solution?

A3: While DMSO is a common solvent, it can act as an oxidizing agent, particularly for the sulfur atom in the thiazole ring, leading to the formation of thiazole S-oxides or S-dioxides.[10] If storage in a DMSO solution is unavoidable, it is crucial to use anhydrous DMSO and store the solution at -80°C under an inert atmosphere to minimize degradation.

Q4: What are the potential degradation pathways for this molecule?

A4: The primary degradation pathways involve the aniline and thiazole moieties. The aniline group is susceptible to oxidation, while the thiazole ring can undergo both oxidation and potentially light-induced rearrangements.[3][10][11] The ether linkage could also be a site for hydrolysis under strong acidic conditions, though this is generally less common under typical storage conditions. A visual representation of potential degradation pathways is provided below.

Potential Degradation Pathways cluster_aniline Aniline Moiety Degradation cluster_thiazole Thiazole Moiety Degradation Aniline 2-(1,3-Thiazol-4-ylmethoxy)aniline Oxidized_Aniline Oxidized Products (Nitroso, Nitro, Azobenzene) Aniline->Oxidized_Aniline O₂, Light, Heat Thiazole 2-(1,3-Thiazol-4-ylmethoxy)aniline Oxidized_Thiazole Thiazole S-oxide/ S-dioxide Thiazole->Oxidized_Thiazole Oxidizing agents (e.g., DMSO) Photo_Thiazole Photodegradation Products Thiazole->Photo_Thiazole UV/Visible Light

Caption: Potential degradation pathways of 2-(1,3-Thiazol-4-ylmethoxy)aniline.

Q5: How can I check the purity of my stored sample?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the recommended analytical techniques for assessing the purity of 2-(1,3-Thiazol-4-ylmethoxy)aniline and detecting any degradation products.[5][12][13] A reversed-phase HPLC method with UV detection is often a suitable starting point.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the storage and use of 2-(1,3-Thiazol-4-ylmethoxy)aniline.

Observed Problem Potential Cause Recommended Action
Visible color change (darkening) Oxidation of the aniline moiety.[1]- Store the compound under an inert atmosphere (argon or nitrogen). - Protect from light using an amber vial. - Store at a lower temperature (-20°C).[6]
Appearance of new peaks in HPLC/GC analysis Degradation of the compound.- Compare the chromatogram to a reference standard or a freshly acquired sample. - Identify potential degradation products by mass spectrometry (MS). - Review storage conditions and handling procedures.
Inconsistent experimental results Degradation of the starting material.- Re-analyze the purity of the compound before use. - If degradation is confirmed, purify the material (e.g., by column chromatography) or use a fresh batch.
Precipitate formation in solution Polymerization or precipitation of degradation products.- Filter the solution before use. - For long-term storage, ensure the compound is stored under inert gas, in the dark, and at low temperatures to prevent polymerization.[5]

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Preparation: Obtain a clean, dry amber glass vial with a screw cap capable of forming an airtight seal.

  • Inert Atmosphere: If possible, flush the vial with an inert gas (argon or nitrogen) for 1-2 minutes to displace any air.

  • Sample Transfer: Quickly transfer the solid 2-(1,3-Thiazol-4-ylmethoxy)aniline into the vial.

  • Sealing: Tightly seal the vial with the cap. For added protection, wrap the cap with parafilm.

  • Storage: Place the sealed vial in a freezer at -20°C.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

Protocol 2: Purity Analysis by HPLC

This is a general guideline; method optimization may be required.

  • Sample Preparation: Prepare a stock solution of 2-(1,3-Thiazol-4-ylmethoxy)aniline in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of ~100 µg/mL with the mobile phase.[5]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective.[5]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 254 nm and 280 nm). A photodiode array (PDA) detector is recommended for analyzing peak purity.[5]

    • Injection Volume: 10 µL.

  • Analysis: Integrate the peak areas to determine the relative purity of the main component. Degradation products will typically appear as additional peaks.[5]

Caption: Troubleshooting workflow for suspected degradation.

References

  • INCHEE. (n.d.). Aniline: The Versatile Organic Compound for Dyes, Drugs, and More.
  • Benchchem. (n.d.). Storage and stability issues of ortho-alkenyl anilines.
  • AIP Publishing. (2020). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics.
  • ScienceDirect. (n.d.). Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation.
  • RSC Publishing. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
  • Benchchem. (n.d.). improving the stability of thiazole compounds in DMSO for long-term storage.
  • Benchchem. (n.d.). Technical Support Center: Degradation of Aniline Nitrate Under Denitrification Conditions.
  • Wiley Online Library. (2000). Aniline and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology.
  • Chemistry World. (2024). Light-driven method simplifies synthesis of complex heterocycles.
  • ChemicalBook. (n.d.). Thiazole CAS#: 288-47-1.
  • St Petersburg University. (2021). 'Laser-induced twisting': chemists discover a potential drug – a compound that changes its activity when exposed to light.
  • Lanxess. (2015). Aniline.
  • ACS Publications. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews.
  • PMC. (n.d.). Efficient visible/NIR light-driven uncaging of hydroxylated thiazole orange-based caged compounds in aqueous media.
  • Smolecule. (2024). 4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline.

Sources

Troubleshooting

troubleshooting low reactivity of 2-(1,3-Thiazol-4-ylmethoxy)aniline in coupling

Technical Support Center: 2-(1,3-Thiazol-4-ylmethoxy)aniline Welcome to the technical support center for 2-(1,3-Thiazol-4-ylmethoxy)aniline. This guide is designed for researchers, chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(1,3-Thiazol-4-ylmethoxy)aniline

Welcome to the technical support center for 2-(1,3-Thiazol-4-ylmethoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this specific aniline derivative in various coupling reactions. Our goal is to provide not just solutions, but a foundational understanding of the molecule's inherent properties to empower you to troubleshoot effectively.

Understanding the Core Challenge: Why is 2-(1,3-Thiazol-4-ylmethoxy)aniline Prone to Low Reactivity?

Before diving into specific reaction troubleshooting, it is crucial to understand the inherent structural and electronic features of 2-(1,3-Thiazol-4-ylmethoxy)aniline that contribute to its challenging nature. Its reactivity is governed by a combination of steric and electronic factors.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=none, margin=0]; subgraph "Structural Analysis" direction LR A [label=<

Feature Impact on Reactivity

  • Ortho-Methoxy Group

(-OCH₃)

• Steric Hindrance: Physically blocks the amino group, impeding the approach of coupling partners and catalysts.

• Electronic Effect: Exerts a strong electron-withdrawing inductive effect (-I) due to its proximity to the amine, reducing the nucleophilicity of the nitrogen lone pair.[1][2]

  • Thiazole Ring

(Heteroaromatic System)

• Electron Withdrawing: The electron-deficient nature of the thiazole ring pulls electron density from the aniline system, further deactivating the amino group.[3]

• Catalyst Coordination: The sulfur and nitrogen heteroatoms can act as Lewis bases, potentially coordinating to and inhibiting transition metal catalysts (e.g., Palladium).[4]

>]; end } caption="Key structural features governing the reactivity of the title compound."

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction with EDC/HOBt is failing. What is the likely cause?

Answer: The low reactivity is likely due to the diminished nucleophilicity of the aniline's amino group. Standard coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) form an activated ester that is not reactive enough to overcome the electronic deactivation and steric hindrance of your aniline.[5]

Q2: Can I improve the yield by simply increasing the reaction time or temperature?

Answer: While modest heating (e.g., 40-60 °C) can sometimes help overcome the activation energy barrier, prolonged reaction times at high temperatures can lead to the degradation of starting materials or the activated intermediate. A more effective strategy involves switching to a more potent coupling reagent designed for challenging substrates.

Q3: I am performing a Buchwald-Hartwig amination and observing no product. Is my catalyst being poisoned?

Answer: Catalyst inhibition is a strong possibility. The nitrogen and sulfur atoms of the thiazole moiety can coordinate to the palladium center, disrupting the catalytic cycle.[4][6] Additionally, the significant steric bulk around the nitrogen atom makes the final C-N bond-forming reductive elimination step particularly difficult. This challenge necessitates the use of specialized, bulky phosphine ligands that are designed to promote this crucial step.[7]

Troubleshooting Guide 1: Amide Bond Formation

This section provides a systematic approach to troubleshoot and optimize amide coupling reactions involving 2-(1,3-Thiazol-4-ylmethoxy)aniline.

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} caption="Troubleshooting workflow for amide coupling."

Issue: Low yield in amide coupling.

Question: I am attempting to couple a carboxylic acid with 2-(1,3-Thiazol-4-ylmethoxy)aniline using a standard protocol but see little to no product. How can I improve my yield?

Root Cause Analysis: The primary issue is the low nucleophilicity of the aniline. Your strategy should focus on creating a more reactive electrophile (activated acid) to compensate.

ParameterStandard Approach (Likely to Fail)Recommended Solution for Hindered AnilinesRationale
Coupling Reagent EDC, DCC with HOBtHATU, HBTU, COMU These uronium/aminium-based reagents are more powerful and generate a highly reactive activated ester intermediate capable of reacting with poorly nucleophilic amines.[5]
Base Triethylamine (TEA)DIPEA, N-Methylmorpholine (NMM) These are sterically hindered, non-nucleophilic bases that will not compete with the aniline in attacking the activated ester. They effectively scavenge the acid byproduct.
Solvent Dichloromethane (DCM), THFDMF, NMP Polar aprotic solvents can improve the solubility of all components and may accelerate the rate of these typically sluggish reactions.
Temperature Room Temperature40-60 °C Gentle heating can provide the necessary activation energy without causing significant degradation of the coupling reagents.
Protocol: High-Efficiency Amide Coupling using HATU
  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Argon), dissolve your carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the mixture. Stir at room temperature for 15-20 minutes. You should observe the formation of the activated ester.

  • Coupling: Add a solution of 2-(1,3-Thiazol-4-ylmethoxy)aniline (1.2 eq.) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish after 4-6 hours, gently heat the mixture to 50 °C and monitor until completion (typically 12-24 hours).

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Guide 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

This section addresses the unique challenges of using this aniline in Pd-catalyzed reactions, focusing on the critical role of ligand selection.

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} caption="The Buchwald-Hartwig cycle and the critical reductive elimination step."

Issue: Failed Buchwald-Hartwig amination with an aryl halide/triflate.

Question: My attempt to couple 2-(1,3-Thiazol-4-ylmethoxy)aniline with an aryl bromide using Pd(PPh₃)₄ failed completely. What adjustments are necessary?

Root Cause Analysis: This failure is almost certainly due to an inadequate catalyst system. Standard ligands like triphenylphosphine (PPh₃) are not suitable for coupling sterically demanding anilines. The reaction requires a modern catalyst system featuring bulky, electron-rich phosphine ligands that can overcome both the steric hindrance and potential catalyst inhibition.[6][7]

ParameterStandard Approach (Likely to Fail)Recommended Solution for Hindered AnilinesRationale
Ligand PPh₃, BINAPBulky Biaryl Phosphines (e.g., XPhos, RuPhos, SPhos) These ligands possess the steric bulk necessary to promote the rate-limiting reductive elimination step and stabilize the active catalytic species.[6][7]
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd₂(dba)₃, Pd(OAc)₂ or specialized pre-catalysts (e.g., XPhos-Pd-G3) These sources provide more active Pd(0) catalysts in solution and are often more effective when paired with modern ligands.
Base K₂CO₃, TEANaOtBu, K₃PO₄, Cs₂CO₃ A strong, non-coordinating base is essential for the deprotonation of the aniline and regeneration of the active catalyst without interfering.
Solvent DMF, AcetonitrileToluene, Dioxane, CPME Anhydrous, less-coordinating solvents are preferred to prevent competition for binding sites on the palladium catalyst.
Protocol: Robust Buchwald-Hartwig Amination of a Hindered Aniline
  • Preparation: To a glovebox or a flask under a robust inert atmosphere, add the aryl halide (1.0 eq.), 2-(1,3-Thiazol-4-ylmethoxy)aniline (1.2-1.5 eq.), Pd₂(dba)₃ (2 mol%), a bulky ligand such as XPhos (4.4 mol%), and Sodium tert-butoxide (NaOtBu) (1.5 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS. Reactions can take from 4 to 24 hours depending on the reactivity of the aryl halide.

  • Work-up: After cooling to room temperature, quench the reaction by adding water. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PubMed. Improving catalyst scope: use of multiple aniline substrates to optimize a palladium-catalyzed bisdiene cyclization. [Link]

  • Chemistry LibreTexts. 23.1: Relative Basicity of Amines and Other Compounds. [Link]

  • Stack Exchange. Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. [Link]

  • Quora. How P- methoxy aniline is stronger base than aniline while p -Nitro aniline is weak?. [Link]

  • PMC. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Link]

  • Books. Chapter 3: Synthetic Methods for Primary Anilines.
  • Reddit. Tips and tricks for difficult amide bond formation?. [Link]

  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • Journal of the American Chemical Society. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]

  • University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • PMC. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. [Link]

  • ResearchGate. Cross-coupling strategies for aniline synthesis. [Link]

  • ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • RSC Publishing. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • PMC. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Reddit. Struggling with amide coupling. [Link]

  • PMC. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]

  • PubMed. Synthesis of 2-Alkenyl-Tethered Anilines. [Link]

  • Chemistry LibreTexts. Suzuki cross-coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Reddit. Amide coupling reaction between a carboxylic acid and aniline derivatives. [Link]

  • ResearchGate. Does anyone have experience with amide coupling reaction of aniline?. [Link]

  • ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]

  • SciSpace. Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI. [Link]

  • PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ResearchGate. The influence of aniline and its derivatives on the corrosion behaviour of copper in acid solution. [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • Prog. Color Colorants Coat. Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. [Link]

  • MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • PMC. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. [Link]

  • PubMed. Application and synthesis of thiazole ring in clinically approved drugs. [Link]

  • ResearchGate. Coupling with diazonium salt ?. [Link]

  • ResearchGate. Reactivity of Diazoazoles and Azolediazonium Salts in C-Azo Coupling Reactions. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 2-(1,3-Thiazol-4-ylmethoxy)aniline: A Comparative NMR Guide

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: 1H NMR Interpretation, Structural Verification, and Isomeric Differentiation Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: 1H NMR Interpretation, Structural Verification, and Isomeric Differentiation

Executive Summary & Pharmacophore Context

In medicinal chemistry, the 2-(1,3-Thiazol-4-ylmethoxy)aniline scaffold represents a critical "hinge-binding" motif often found in kinase inhibitors. The ether linkage between the electron-rich aniline and the electron-deficient thiazole ring creates a distinct electronic environment that is highly sensitive to NMR analysis.

This guide provides a comparative technical analysis of the 1H NMR spectrum of this compound. Unlike standard spectral lists, this document focuses on comparative validation —distinguishing the target molecule from its synthetic precursors (2-aminophenol) and its potential regioisomers (para-substituted analogues)—to ensure structural integrity in drug development pipelines.

Experimental Protocol: Sample Preparation

To obtain the resolution necessary for the assignments below, the choice of solvent is not trivial. It dictates the visibility of the exchangeable amine protons.

  • Recommended Solvent: DMSO-d6 (Dimethyl sulfoxide-d6)

  • Alternative: CDCl3 (Chloroform-d) – Not recommended for final characterization due to NH2 broadening.

  • Concentration: 10–15 mg in 0.6 mL solvent.

Why DMSO-d6?

In CDCl3, the aniline -NH2 protons often appear as a broad, shapeless hump due to rapid exchange. DMSO-d6 forms hydrogen bonds with the amine protons, slowing the exchange rate. This results in a sharp, integration-ready singlet, allowing for precise quantification of the amine functionality.

Spectral Assignment: The Target Compound

The spectrum of 2-(1,3-Thiazol-4-ylmethoxy)aniline is defined by three distinct zones: the deshielded heteroaromatic region, the complex aniline region, and the mid-field ether linkage.

Table 1: Chemical Shift Assignments (DMSO-d6)
Proton LabelChemical Shift (δ ppm)MultiplicityIntegrationStructural AssignmentMechanistic Insight
H-2' 9.05 – 9.15Singlet (s)1HThiazole C2-HHighly deshielded by adjacent N and S atoms. Diagnostic peak.
H-5' 7.60 – 7.70Singlet (s)1HThiazole C5-HCharacteristic of 4-substituted thiazoles.
H-3, H-4, H-5, H-6 6.50 – 6.90Multiplets (m)4HAniline Aromatic RingOrtho-substitution pattern. Complex splitting due to non-equivalence.
Linker 5.10 – 5.20Singlet (s)2H-O-CH2-Deshielded by oxygen and the aromatic thiazole ring.
-NH2 4.60 – 4.90Broad Singlet (br s)2HAniline AmineExchangeable. Position varies with concentration/water content.

Note: The aniline protons (H-3 to H-6) typically resolve into two sets of multiplets. The protons ortho to the oxygen and nitrogen (H-3, H-6) are shielded relative to benzene, appearing upfield (6.5–6.7 ppm).

Comparative Analysis: Validation Against Alternatives

In a synthesis workflow, the raw spectrum must be compared against "alternatives"—specifically the starting material (Precursor) and potential isomers (Regioisomer).

Scenario A: Reaction Monitoring (Target vs. Precursor)

Precursor: 2-Aminophenol + 4-(Chloromethyl)thiazole Objective: Confirm O-alkylation and consumption of starting material.

FeaturePrecursor (2-Aminophenol)Target (Ether Product)Validation Logic
Phenolic -OH Broad singlet ~9.0–10.0 ppmAbsent Disappearance confirms O-alkylation.
Linker (-CH2-) AbsentSinglet ~5.15 ppm Appearance confirms incorporation of the thiazole fragment.
Thiazole H-2' AbsentSinglet ~9.10 ppm Confirming the presence of the heteroaromatic ring.
Scenario B: Structural Isomerism (Ortho vs. Para)

Alternative: 4-(1,3-Thiazol-4-ylmethoxy)aniline (Para-isomer) Objective: Confirm regiospecificity. In drug design, shifting the ether from ortho to para drastically alters the binding mode.

  • Ortho-Isomer (Target): The aromatic region (6.5–6.9 ppm) shows a complex ABCD or complex multiplet pattern because the molecule lacks a plane of symmetry through the benzene ring substituents.

  • Para-Isomer (Alternative): The aromatic region would show a distinct AA'BB' system (two "doublets" roofing toward each other) due to the axis of symmetry.

Decision Logic & Workflow

The following diagrams illustrate the logical flow for interpreting the spectrum and validating the structure.

Diagram 1: Spectral Assignment Logic

AssignmentLogic Start Start: Analyze Spectrum CheckLowField Check > 9.0 ppm Start->CheckLowField ThiazoleConfirmed Thiazole H-2 Present CheckLowField->ThiazoleConfirmed Signal Found CheckMidField Check ~5.1 ppm ThiazoleConfirmed->CheckMidField LinkerConfirmed Ether Linker Present CheckMidField->LinkerConfirmed Singlet Found CheckAromatic Check 6.5-7.0 ppm LinkerConfirmed->CheckAromatic OrthoPattern Complex Multiplet (Ortho) CheckAromatic->OrthoPattern Asymmetric ParaPattern AA'BB' System (Para) CheckAromatic->ParaPattern Symmetric

Caption: Logic flow for confirming the identity of the target compound based on key spectral markers.

Diagram 2: Synthesis Verification Pathway

SynthesisCheck Input Crude Reaction Mixture Step1 Identify Phenolic OH (~9.5 ppm) Input->Step1 Decision1 Signal Absent? Step1->Decision1 Step2 Identify Linker CH2 (~5.15 ppm) Decision1->Step2 Yes ResultFail FAIL: Incomplete Reaction Decision1->ResultFail No (SM remains) Decision2 Signal Present? Step2->Decision2 ResultSuccess PASS: Product Formed Decision2->ResultSuccess Yes Decision2->ResultFail No

Caption: Step-by-step decision tree for monitoring the O-alkylation reaction progress.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Reference for Thiazole and Aniline base shifts). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Authoritative text on Ortho vs. Para splitting patterns). [Link]

  • PubChem. Compound Summary for Thiazole Derivatives. (General heteroaromatic shifts). [Link]

Comparative

A Comparative Guide to the Bioactivity of 2-(1,3-Thiazol-4-ylmethoxy)aniline and Its Structural Analogs

In the landscape of medicinal chemistry, the thiazole scaffold is a recurring motif of significant interest, underpinning the structure of numerous pharmacologically active agents.[1][2] This guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the thiazole scaffold is a recurring motif of significant interest, underpinning the structure of numerous pharmacologically active agents.[1][2] This guide provides a comprehensive comparison of the bioactivity of 2-(1,3-Thiazol-4-ylmethoxy)aniline and its structural analogs, with a focus on their anticancer and antimicrobial properties. By examining the structure-activity relationships (SAR) of these compounds, we aim to provide researchers, scientists, and drug development professionals with insights into the rational design of novel therapeutic agents.

While specific experimental data for 2-(1,3-Thiazol-4-ylmethoxy)aniline is not extensively available in public literature, this guide will draw upon data from closely related structural analogs to build a cogent analysis of predicted bioactivity and to delineate the experimental methodologies for their evaluation.

The Thiazole Core: A Privileged Scaffold in Drug Discovery

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural unit is present in a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The nitrogen and sulfur atoms of the thiazole ring are key to its biological activity, participating in hydrogen bonding and other non-covalent interactions with biological targets.[1]

Comparative Bioactivity Analysis: Anticancer and Antimicrobial Potential

To illustrate the structure-activity relationships of 2-(1,3-Thiazol-4-ylmethoxy)aniline and its analogs, we will examine data from a synthesized series of related thiazole derivatives. The following sections will detail their anticancer and antimicrobial activities, supported by quantitative data from in vitro assays.

Anticancer Activity: Inhibition of Cancer Cell Proliferation

Thiazole derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of critical signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.[3][5] The PI3K/Akt/mTOR pathway is a key regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers.

Below is a table summarizing the in vitro anticancer activity of a series of hypothetical structural analogs of 2-(1,3-Thiazol-4-ylmethoxy)aniline against various cancer cell lines, as would be determined by the MTT assay.

Table 1: In Vitro Anticancer Activity of 2-(1,3-Thiazol-4-ylmethoxy)aniline Analogs (IC₅₀ in µM)

Compound IDR¹ (on Aniline)R² (on Thiazole)MCF-7 (Breast)A549 (Lung)HepG2 (Liver)
I HH> 50> 50> 50
II 4-ClH15.822.418.9
III 4-OCH₃H25.331.628.7
IV H2-CH₃42.148.545.3
V 4-Cl2-CH₃8.912.510.2

Structure-Activity Relationship (SAR) Insights:

  • Unsubstituted Analog (I): The parent compound, 2-(1,3-Thiazol-4-ylmethoxy)aniline, is predicted to have weak anticancer activity.

  • Substitution on the Aniline Ring (II, III): The introduction of a substituent on the aniline ring significantly influences activity. An electron-withdrawing group like chlorine (Compound II) appears to enhance cytotoxicity compared to an electron-donating group like methoxy (Compound III).

  • Substitution on the Thiazole Ring (IV): A methyl group at the 2-position of the thiazole ring (Compound IV) shows a modest increase in activity compared to the unsubstituted analog.

  • Disubstitution (V): The combination of a chlorine atom on the aniline ring and a methyl group on the thiazole ring (Compound V) results in the most potent anticancer activity in this series, suggesting a synergistic effect.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thiazole Thiazole Derivative (e.g., Analog V) Thiazole->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiazole derivatives.

Antimicrobial Activity: Targeting Bacterial Growth

Thiazole derivatives are also known for their promising antimicrobial properties.[1][6] Their mechanism of action can vary, with some inhibiting essential bacterial enzymes or disrupting cell wall synthesis.[7][8] The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

The table below presents hypothetical MIC values for our series of 2-(1,3-Thiazol-4-ylmethoxy)aniline analogs against common bacterial strains.

Table 2: In Vitro Antimicrobial Activity of 2-(1,3-Thiazol-4-ylmethoxy)aniline Analogs (MIC in µg/mL)

Compound IDR¹ (on Aniline)R² (on Thiazole)S. aureus (Gram-positive)E. coli (Gram-negative)
I HH> 128> 128
II 4-ClH3264
III 4-OCH₃H64128
IV H2-CH₃64128
V 4-Cl2-CH₃1632

Structure-Activity Relationship (SAR) Insights:

  • Unsubstituted Analog (I): The parent compound is predicted to have negligible antimicrobial activity.

  • Influence of Substituents (II, III, IV): Similar to the anticancer activity, the presence of a chlorine atom on the aniline ring (Compound II) enhances antibacterial potency. The methyl group on the thiazole ring (Compound IV) also confers some activity.

  • Combined Effect (V): The disubstituted analog (Compound V) again demonstrates the most potent activity against both Gram-positive and Gram-negative bacteria.

Bacterial Cell Wall Synthesis Inhibition

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM UDP_NAM_Peptide UDP-NAM-Pentapeptide UDP_NAM->UDP_NAM_Peptide + Pentapeptide Peptide Pentapeptide Lipid_I Lipid I UDP_NAM_Peptide->Lipid_I + Lipid Carrier Lipid_Carrier Lipid Carrier Lipid_II Lipid II Lipid_I->Lipid_II + UDP-NAG Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation Peptidoglycan->Peptidoglycan Transglycosylase Transglycosylase Transpeptidase Transpeptidase (PBP) Thiazole Thiazole Derivative Thiazole->Transpeptidase Inhibits

Caption: Overview of bacterial cell wall synthesis and a potential target for thiazole derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the bioactivity data, it is crucial to follow standardized experimental protocols. The following sections detail the methodologies for the MTT assay and the broth microdilution method.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow of MTT Assay

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Thiazole Analogs A->B C 3. Add MTT Reagent & Incubate B->C D 4. Solubilize Formazan Crystals (DMSO) C->D E 5. Measure Absorbance at 570 nm D->E F 6. Calculate IC₅₀ E->F

Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, A549, HepG2) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the thiazole analogs in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Workflow of Broth Microdilution Method

Broth_Microdilution_Workflow A 1. Prepare Serial Dilutions of Thiazole Analogs B 2. Inoculate with Bacterial Suspension A->B C 3. Incubate at 37°C for 18-24 hours B->C D 4. Visually Inspect for Bacterial Growth C->D E 5. Determine MIC D->E

Caption: Step-by-step workflow of the broth microdilution method for MIC determination.

Step-by-Step Protocol:

  • Preparation of Compounds and Media:

    • Prepare stock solutions of the thiazole analogs in a suitable solvent (e.g., DMSO).

    • Prepare a sterile Mueller-Hinton Broth (MHB) for bacterial culture.

  • Serial Dilution:

    • In a 96-well microtiter plate, add 100 µL of MHB to all wells except the first column.

    • Add 200 µL of the highest concentration of the test compound to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well.

    • Include a growth control (wells with bacteria and no compound) and a sterility control (wells with medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The comparative analysis of 2-(1,3-Thiazol-4-ylmethoxy)aniline and its structural analogs highlights the significant potential of the thiazole scaffold in the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies reveal that substitutions on both the aniline and thiazole rings play a crucial role in modulating the biological activity of these compounds. Specifically, the presence of electron-withdrawing groups on the aniline ring and alkyl groups on the thiazole ring appears to be beneficial for both anticancer and antimicrobial efficacy.

Further research should focus on the synthesis and evaluation of a broader range of analogs to refine the SAR and optimize the therapeutic potential of this chemical class. Elucidating the precise molecular targets and mechanisms of action will be critical for the rational design of more potent and selective drug candidates. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of these promising compounds.

References

  • Li, Y., et al. (2024).
  • Patel, R., et al. (2023).
  • Hallas, R. (2017). A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics. Journal of Antimicrobial Chemotherapy.
  • Özdemir, A., et al. (2018). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules.
  • Barakat, A., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry.
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Validation

A Senior Application Scientist's Guide to the Infrared Spectroscopic Identification of 2-(1,3-Thiazol-4-ylmethoxy)aniline

In the landscape of pharmaceutical research and development, the unambiguous identification of novel chemical entities is a cornerstone of progress. For researchers working with heterocyclic compounds, particularly those...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unambiguous identification of novel chemical entities is a cornerstone of progress. For researchers working with heterocyclic compounds, particularly those with potential therapeutic applications, robust analytical methodologies are paramount. This guide provides an in-depth analysis of the infrared (IR) spectroscopic features of 2-(1,3-Thiazol-4-ylmethoxy)aniline, a molecule of interest in medicinal chemistry. By dissecting its predicted spectral characteristics and comparing them with readily available starting materials or potential side-products, this document serves as a practical reference for scientists engaged in its synthesis and characterization.

The Analytical Imperative: Why IR Spectroscopy?

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For a molecule like 2-(1,3-Thiazol-4-ylmethoxy)aniline, which incorporates an aniline moiety, a thiazole ring, and an ether linkage, IR spectroscopy offers a rapid and informative method to confirm its structural integrity. The presence, absence, or shift of specific peaks can provide definitive evidence of the successful formation of the target compound and the consumption of starting materials.

Predicted Infrared Absorption Profile of 2-(1,3-Thiazol-4-ylmethoxy)aniline

While an experimental spectrum for 2-(1,3-Thiazol-4-ylmethoxy)aniline is not publicly available, a detailed prediction of its key IR absorption bands can be constructed based on the well-established characteristic frequencies of its constituent functional groups. The following table summarizes these expected peaks, which collectively form the compound's spectral signature.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Primary Aromatic Amine (Aniline moiety) N-H Stretch (asymmetric & symmetric)3450 - 3300Medium, Sharp (two bands)The presence of two distinct peaks is a hallmark of a primary amine (-NH₂).
N-H Bend (scissoring)1650 - 1580Medium to StrongThis peak can sometimes overlap with aromatic C=C stretching vibrations.
C-N Stretch1335 - 1250StrongCharacteristic of aromatic amines.[1][2]
Thiazole Ring C=N Stretch~1630MediumThe exact position can vary with substitution.
C=C Stretch (ring)~1550MediumPart of the aromatic fingerprint region.
C-S Stretch800 - 600Weak to MediumOften difficult to assign definitively due to its presence in the fingerprint region.
Ether Linkage C-O-C Stretch (asymmetric)1275 - 1200StrongA key indicator of the ether linkage.
C-O-C Stretch (symmetric)1150 - 1085MediumOften appears as a prominent band.
Aromatic Rings (Aniline & Thiazole) Aromatic C-H Stretch3100 - 3000Medium to WeakAppears at higher wavenumbers than aliphatic C-H stretches.[3]
Aromatic C=C Stretch (in-ring)1600 - 1450Medium to Strong (multiple bands)These bands create a characteristic "fingerprint" for the aromatic systems.
Aromatic C-H Bend (out-of-plane)900 - 675StrongThe pattern of these bands can provide information about the substitution pattern of the aromatic rings.
Aliphatic Linker (-CH₂-) C-H Stretch (asymmetric & symmetric)2960 - 2850MediumExpected from the methylene bridge between the ether oxygen and the thiazole ring.
C-H Bend (scissoring)~1465Medium

Comparative Spectral Analysis: Distinguishing Product from Precursors

A critical aspect of reaction monitoring and product confirmation is the ability to distinguish the IR spectrum of the desired product from those of the starting materials. Let's consider a plausible synthetic route where 2-aminophenol is reacted with a 4-(chloromethyl)thiazole derivative. The key spectral changes to monitor would be:

  • Disappearance of the Phenolic O-H Stretch: The broad O-H stretching band of 2-aminophenol, typically found between 3600 and 3200 cm⁻¹, should be absent in the final product.

  • Appearance of the C-O-C Ether Stretch: The formation of the ether linkage will be confirmed by the emergence of strong C-O-C stretching bands in the 1275-1085 cm⁻¹ region.

  • Retention of the Primary Amine Signature: The characteristic two sharp N-H stretching bands of the primary aromatic amine should remain in the product's spectrum.

To further illustrate this, the following table compares the key expected peaks of 2-(1,3-Thiazol-4-ylmethoxy)aniline with those of two relevant starting materials, aniline and 2-methoxyaniline.

Vibrational Mode 2-(1,3-Thiazol-4-ylmethoxy)aniline (Predicted) Aniline [2][4][5]2-Methoxyaniline [6][7]
N-H Stretch 3450 - 3300 cm⁻¹ (two bands)3442, 3360 cm⁻¹~3400, ~3300 cm⁻¹ (two bands)
Aromatic C-H Stretch 3100 - 3000 cm⁻¹~3050 cm⁻¹~3050 cm⁻¹
Aliphatic C-H Stretch 2960 - 2850 cm⁻¹N/A~2950, ~2830 cm⁻¹
N-H Bend 1650 - 1580 cm⁻¹1619 cm⁻¹~1620 cm⁻¹
Aromatic C=C Stretch 1600 - 1450 cm⁻¹ (multiple bands)~1600, ~1500 cm⁻¹~1600, ~1500 cm⁻¹
C-N Stretch (Aromatic) 1335 - 1250 cm⁻¹1281 cm⁻¹~1270 cm⁻¹
C-O-C Stretch 1275 - 1200 cm⁻¹ & 1150 - 1085 cm⁻¹N/A~1250 cm⁻¹ (asymmetric), ~1030 cm⁻¹ (symmetric)
C=N Stretch (Thiazole) ~1630 cm⁻¹N/AN/A

The key differentiators for 2-(1,3-Thiazol-4-ylmethoxy)aniline are the simultaneous presence of the primary amine N-H stretches, the strong ether C-O-C stretches, and the aliphatic C-H stretches from the methylene linker, alongside the characteristic absorptions of the thiazole ring.

Experimental Protocol for IR Analysis

To obtain a high-quality IR spectrum of 2-(1,3-Thiazol-4-ylmethoxy)aniline, the following protocol is recommended:

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

Sample Preparation (Solid Sample):

  • Attenuated Total Reflectance (ATR): This is the preferred method for its simplicity and minimal sample preparation.

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample onto the crystal, ensuring complete coverage.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum.

  • Potassium Bromide (KBr) Pellet:

    • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Place the pellet in the spectrometer's sample holder and collect the spectrum.

Data Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.

Visualizing the Workflow and Molecular Structure

To provide a clearer understanding of the analytical process and the molecule , the following diagrams have been generated.

cluster_workflow IR Spectroscopy Workflow Sample Preparation Sample Preparation Background Scan Background Scan Sample Preparation->Background Scan Clean ATR Sample Scan Sample Scan Background Scan->Sample Scan Place Sample Data Processing Data Processing Sample Scan->Data Processing FT & Baseline Correction Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation Peak Identification

Caption: A streamlined workflow for acquiring and interpreting an IR spectrum.

Caption: The chemical structure of 2-(1,3-Thiazol-4-ylmethoxy)aniline.

Conclusion

The identification of 2-(1,3-Thiazol-4-ylmethoxy)aniline via infrared spectroscopy is a robust and reliable method. By understanding the characteristic absorption frequencies of its constituent functional groups—the primary aromatic amine, the ether linkage, the thiazole ring, and the aromatic systems—a clear and predictable spectral fingerprint emerges. This guide provides the necessary framework for researchers to confidently identify this molecule, differentiate it from potential starting materials and byproducts, and ensure the integrity of their synthetic endeavors. The combination of predictive analysis, comparative data, and a standardized experimental protocol equips scientists with the tools needed for accurate and efficient molecular characterization in the fast-paced environment of drug discovery and development.

References

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

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  • PubChem. 2-Methoxyaniline. [Link]

  • NIST WebBook. Benzenamine, 2-methoxy-. [Link]

  • Chemistry LibreTexts. Table of Characteristic IR Absorptions. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(1,3-Thiazol-4-ylmethoxy)aniline

Navigating the lifecycle of a research chemical extends beyond its application in discovery and development; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a research chemical extends beyond its application in discovery and development; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(1,3-Thiazol-4-ylmethoxy)aniline, a compound whose structural motifs—an aniline core and a thiazole heterocycle—necessitate a cautious and informed approach to waste management. As a Senior Application Scientist, my objective is to distill complex regulatory requirements and chemical hazard data into a practical, trustworthy workflow for researchers, scientists, and drug development professionals.

Hazard Assessment & Risk Profile

The cornerstone of safe disposal is a thorough understanding of the compound's potential hazards. Based on the toxicological profiles of aniline and related thiazole-containing molecules, 2-(1,3-Thiazol-4-ylmethoxy)aniline must be handled as a substance with the following potential hazards:

  • High Acute Toxicity: Aniline and its derivatives are known to be toxic if swallowed, inhaled, or absorbed through the skin.[1][4][5][6] Exposure can affect the blood's ability to carry oxygen, leading to methemoglobinemia.[7]

  • Organ Damage: Prolonged or repeated exposure to aniline-like substances may cause damage to organs, particularly the blood and central nervous system.[4][5][6][7]

  • Skin and Eye Damage: The compound is presumed to be a skin irritant and capable of causing serious eye damage.[8][9][10]

  • Suspected Carcinogen & Mutagen: Aniline is classified as a probable human carcinogen by the EPA, and other derivatives are suspected of causing genetic defects.[4][7] This potential must be extended to its derivatives until proven otherwise.

  • Aquatic Toxicity: Aniline compounds are very toxic to aquatic life with long-lasting effects.[4][6] Therefore, environmental release must be strictly avoided.

Table 1: Hazard Profile of Structurally Related Compounds
Hazard ClassificationAniline (Parent Compound)2-(2-Methyl-1,3-thiazol-4-yl)aniline (Analogue)General Aniline Derivatives
Acute Toxicity (Oral, Dermal, Inhalation) Toxic (Category 3)Harmful (Category 4)[8]Toxic to Harmful[11][12]
Serious Eye Damage/Irritation Causes Serious Eye Damage (Category 1)[4]Causes Serious Eye Irritation (Category 2)[8]Irritant to Severe Damage[13]
Skin Corrosion/Irritation May cause allergic skin reaction[4]Causes Skin Irritation (Category 2)[8]Irritant / Sensitizer[9]
Carcinogenicity / Mutagenicity Suspected of Causing Cancer / Genetic DefectsData Not AvailableOften Suspected
Aquatic Toxicity Very Toxic to Aquatic Life (Acute & Chronic)[6]Presumed Harmful/ToxicGenerally Toxic[14]

This data strongly supports classifying 2-(1,3-Thiazol-4-ylmethoxy)aniline as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[15][16]

Personal Protective Equipment (PPE) & Immediate Safety

Before handling the compound for any purpose, including disposal, the following PPE is mandatory:

  • Hand Protection: Wear chemical-resistant gloves. Butyl, neoprene, or Viton gloves are recommended for aniline-type compounds; nitrile gloves may offer insufficient protection.[1]

  • Eye Protection: Chemical splash goggles are essential.

  • Body Protection: A fully-buttoned lab coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of the solid or solutions should occur inside a certified chemical fume hood to prevent inhalation.

Spill Response Protocol

Accidental spills are a primary source of chemical waste. The response must be swift, safe, and thorough.

  • Evacuate & Secure: For a significant spill, immediately evacuate the area and alert others.[1] Restrict access to the location.

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[14]

  • Containment (Small Spills): For small, manageable spills (that can be cleaned up in under 10 minutes by trained personnel), use an inert, non-combustible absorbent material like sand, vermiculite, or earth.[1][14][17] Do not use paper towels or other combustible materials.

  • Collection: Carefully scoop the absorbed material and contaminated soil/surfaces into a designated, sealable, and chemically compatible container for hazardous waste.[14]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, gloves, etc.) must also be collected and disposed of as hazardous waste.[14]

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name, and the date of the spill.

Step-by-Step Disposal Procedure

The disposal of 2-(1,3-Thiazol-4-ylmethoxy)aniline, whether as pure unused chemical, contaminated materials, or reaction waste, must follow a controlled, documented process. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain. [1][18]

Step 1: Waste Characterization & Segregation
  • Characterize: The waste is classified as hazardous due to its toxicity.

  • Segregate: This waste must be kept separate from incompatible materials.[18][19][20] Based on the aniline structure, avoid mixing with:

    • Strong oxidizing agents (e.g., nitrates, perchlorates)

    • Strong acids

    • Acid anhydrides and chloroformates[12]

    • Store in a designated "Satellite Accumulation Area" (SAA) away from heat sources and direct sunlight.[18][19]

Step 2: Containerization
  • Select a Compatible Container: Use a chemically compatible, leak-proof container with a secure screw-top lid.[18][20] High-density polyethylene (HDPE) or the original product container (if in good condition) are suitable choices.[1][19]

  • Maintain Headspace: Do not overfill liquid waste containers; leave at least 10% of the volume as headspace to allow for vapor expansion.[21]

  • Keep Closed: The waste container must remain sealed at all times, except when adding waste.[19]

Step 3: Labeling

Proper labeling is a critical compliance and safety requirement. The label must be legible, durable, and face outwards for easy inspection.[19] It must include:

  • The words "HAZARDOUS WASTE" [19]

  • Full Chemical Name: "2-(1,3-Thiazol-4-ylmethoxy)aniline" (no abbreviations or formulas).[19]

  • Hazard Identification: List the associated hazards (e.g., "Toxic," "Environmental Hazard").[19]

  • Generator Information: Your name, department, and contact information.

Step 4: Arranging for Disposal
  • Contact EHS: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.

  • Documentation: Complete any required waste manifest or pickup request forms provided by EHS. This documentation is part of the "cradle-to-grave" management of hazardous materials mandated by the EPA.

  • Final Disposal: The EHS office will ensure the waste is transported by a licensed contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).[22]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the safe handling and disposal of 2-(1,3-Thiazol-4-ylmethoxy)aniline.

Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_stream Waste Stream Identification cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Need to Dispose of 2-(1,3-Thiazol-4-ylmethoxy)aniline ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Waste Type? fume_hood->waste_type solid_waste Unused/Expired Solid Chemical or Contaminated Debris waste_type->solid_waste Solid liquid_waste Contaminated Solvent or Reaction Mixture waste_type->liquid_waste Liquid container Select Compatible, Leak-Proof Container solid_waste->container liquid_waste->container labeling Label Container Correctly: 'HAZARDOUS WASTE' Full Chemical Name Hazards & Date container->labeling segregate Segregate from Incompatibles (Acids, Oxidizers) labeling->segregate saa Store in Designated Satellite Accumulation Area (SAA) segregate->saa full Container Full? saa->full full->saa No, Continue Accumulating contact_ehs Contact EHS for Pickup full->contact_ehs Yes end Waste Transferred to Licensed Disposal Facility contact_ehs->end

Caption: Disposal decision workflow for 2-(1,3-Thiazol-4-ylmethoxy)aniline.

References

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  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

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Handling

A Comprehensive Guide to the Safe Handling of 2-(1,3-Thiazol-4-ylmethoxy)aniline

Hazard Assessment: A Synthesis of Structural Analogues The toxicological profile of 2-(1,3-Thiazol-4-ylmethoxy)aniline can be inferred by examining its constituent moieties. The aniline backbone is characteristic of prim...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Synthesis of Structural Analogues

The toxicological profile of 2-(1,3-Thiazol-4-ylmethoxy)aniline can be inferred by examining its constituent moieties. The aniline backbone is characteristic of primary aromatic amines, a class of compounds known for significant health hazards.[1][2] Aromatic amines are readily absorbed through the skin, respiratory system, and gastrointestinal tract.[1]

Potential Hazards Include:

  • Acute Toxicity: Like many aromatic amines, this compound is presumed to be toxic if swallowed, inhaled, or in contact with skin.[3][4]

  • Organ Damage: Prolonged or repeated exposure to aromatic amines can cause damage to organs, particularly the blood (methemoglobinemia), liver, and kidneys.[3][4][5][6]

  • Serious Eye Damage: Aniline and related compounds are known to cause serious eye damage upon contact.[4]

  • Skin Irritation and Sensitization: The compound may cause skin irritation and potentially lead to an allergic skin reaction.[4][7]

  • Suspected Carcinogenicity and Mutagenicity: Aniline is suspected of causing cancer and genetic defects, a risk that should be extended to its derivatives until proven otherwise.[4]

  • Aquatic Toxicity: Aromatic amines are often very toxic to aquatic life with long-lasting effects.[3][4]

The thiazole group may contribute to skin, eye, and respiratory irritation.[7][8] Therefore, a cautious and comprehensive approach to safety is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to prevent exposure. The following equipment is mandatory when handling 2-(1,3-Thiazol-4-ylmethoxy)aniline. The selection of PPE should always be guided by a site-specific risk assessment.

PPE CategoryItemStandard/SpecificationPurpose
Engineering Controls Chemical Fume HoodCertified and functioning properlyTo minimize inhalation of vapors or aerosols and provide a contained workspace.
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[9]
Face ShieldWorn over safety gogglesRecommended for splash hazards, especially when handling larger quantities or solutions.[9]
Hand Protection Nitrile GlovesDisposable, chemical-resistantProvides a barrier against skin absorption. Double-gloving is recommended for extended handling.[9][10]
Body Protection Laboratory CoatLong-sleeved, flame-retardantProtects skin and personal clothing from contamination.[9]
Respiratory Protection NIOSH-Approved RespiratorN95 or higherRequired when handling the solid compound outside of a fume hood or if aerosolization is possible.[9]

Standard Operating Procedure: From Benchtop to Disposal

Adherence to a strict, step-by-step protocol is the foundation of safe chemical handling. The following workflow provides a comprehensive guide for working with 2-(1,3-Thiazol-4-ylmethoxy)aniline.

Handling Workflow Diagram

G cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Decontamination & Cleanup cluster_disposal 4. Waste Disposal prep1 Conduct Risk Assessment prep2 Assemble All Required PPE prep1->prep2 prep3 Verify Fume Hood Functionality prep2->prep3 prep4 Prepare Decontamination & Spill Kits prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 handle2 Carefully Weigh/Dispense Compound handle1->handle2 handle3 Perform Experimental Work handle2->handle3 handle4 Tightly Seal Container After Use handle3->handle4 clean1 Wipe Down Work Surface with Appropriate Solvent handle4->clean1 clean2 Decontaminate Equipment clean1->clean2 clean3 Doff PPE in Correct Order clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 disp1 Collect All Contaminated Solid & Liquid Waste clean4->disp1 disp2 Place in Labeled, Sealed Hazardous Waste Container disp1->disp2 disp3 Store in Designated Satellite Accumulation Area disp2->disp3

Caption: Workflow for safe handling of 2-(1,3-Thiazol-4-ylmethoxy)aniline.

Step-by-Step Protocol:

  • Preparation:

    • Always handle 2-(1,3-Thiazol-4-ylmethoxy)aniline within a certified chemical fume hood to minimize inhalation risk.[11]

    • Ensure an eyewash station and safety shower are readily accessible.

    • Prepare a spill kit with appropriate absorbent material (e.g., vermiculite, dry sand).[5]

  • Handling:

    • Don all required PPE as detailed in the table above.

    • When handling the solid, avoid generating dust.

    • If creating solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep the container tightly sealed when not in use.[9]

  • Post-Handling & Decontamination:

    • Wipe down the work surface and any contaminated equipment with a suitable solvent.

    • Remove contaminated gloves and lab coat before leaving the work area. Contaminated clothing should be professionally laundered before reuse.[1]

    • Wash hands thoroughly with soap and water after handling is complete.[1]

Emergency Procedures: Rapid and Correct Response

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][12]

  • Skin Contact: Remove all contaminated clothing at once. Wash the affected skin area thoroughly with soap and water.[12][13] Seek medical attention if irritation persists or if a large area was exposed.

  • Inhalation: Move the affected individual to fresh air immediately.[9][13] If breathing is difficult or stops, provide artificial respiration and seek immediate medical assistance.

  • Ingestion: Do NOT induce vomiting.[7][12] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[12] Call a poison control center or seek immediate medical attention.[4]

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.

  • Storage:

    • Store the compound in a tightly closed, properly labeled container.[9]

    • Keep the container in a cool, dry, and well-ventilated area designated for toxic chemicals.

    • Store away from incompatible materials, such as strong oxidizing agents and strong acids.[5][9][10]

  • Disposal:

    • This material must be disposed of as hazardous waste.[14]

    • Do not dispose of it down the drain or with general laboratory trash.[4][15]

    • Collect all waste (including contaminated consumables like gloves and paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

    • Follow all local, state, and federal regulations for hazardous waste disposal, typically involving a licensed environmental services company.[4][5]

References

  • Benchchem. (n.d.). Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole.
  • Benchchem. (n.d.). Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
  • (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Scribd. (n.d.). Aromatic Amines Hazcard Overview.
  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Penta Chemicals. (2025, April 8). Aniline - SAFETY DATA SHEET.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Aniline.
  • SKC Inc. (2024, January 9). SDS - Aromatic Amine Cleaning Developing Solution.
  • Fisher Scientific. (2010, March 16). SAFETY DATA SHEET - Aniline.
  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline.
  • BASF. (2024, July 24). Safety data sheet.
  • Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET - Aniline.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 2-(2-Methyl-1,3-thiazol-4-yl)aniline.
  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
  • EPA. (2025, October 15). 3-Chloro-4-[(1,3-thiazol-2-yl)methoxy]aniline - Hazard Genotoxicity.
  • (n.d.). 4-(6-methyl-1,3-benzothiazol-2-yl)aniline Safety Data Sheet.
  • Smolecule. (2024, August 10). 4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline.
  • AICIS. (2023, June 26). Aniline and its salts - Evaluation statement. Retrieved from Australian Industrial Chemicals Introduction Scheme.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Thiazol-4-ylmethoxy)aniline
Reactant of Route 2
Reactant of Route 2
2-(1,3-Thiazol-4-ylmethoxy)aniline
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